molecular formula C10H20O3 B2829681 (r)-3-Hydroxynonanoic acid CAS No. 28941-56-2

(r)-3-Hydroxynonanoic acid

カタログ番号: B2829681
CAS番号: 28941-56-2
分子量: 188.267
InChIキー: KHCQOQFCKCGHHU-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(R)-3-Hydroxynonanoic acid (CAS 33796-87-1) is a chiral, medium-chain hydroxy fatty acid of significant interest in medicinal chemistry and biochemical research. This compound serves as a key synthetic intermediate and a versatile building block for novel bioactive molecules. A primary research application is in anticancer investigations. Studies have shown that derivatives of (R)-3-hydroxynonanoic acid, particularly hydroxamic acids, demonstrate potent and selective cytotoxic activity against human cancer cell lines, such as HeLa (cervical adenocarcinoma) and HT29 (colorectal adenocarcinoma) . The (R)-enantiomer is of specific interest as it is the configuration naturally found in certain bacterial polymers, and research indicates that the stereochemistry of such chiral compounds can influence their biological activity . Beyond oncology, this fatty acid is relevant in metabolic research. Hydroxy fatty acids (HFAs) are known to act as agonists for G-protein coupled receptors (GPCRs) like GPR40 and GPR120 . Activation of these receptors is implicated in important physiological processes, including insulin secretion, anti-inflammatory responses, and neuronal differentiation, making them targets for metabolic disease research . The presence of the hydroxyl group is a key structural determinant for receptor binding and activation . Furthermore, (R)-3-hydroxynonanoic acid is a monomeric unit of polyhydroxyalkanoates (PHAs) produced by bacteria . It can be chemically modified, for instance by functionalizing the hydroxyl group, to create new compounds with enhanced or altered biological properties, such as antimicrobial activity when esterified with sugars . The compound is also utilized in metabolic engineering, where organisms like S. cerevisiae are engineered for the de novo production of valuable odd-chain fatty acids . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can request a Certificate of Analysis (CoA) for quality assurance.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R)-3-hydroxynonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXARJOYUQNTC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33796-87-1
Record name R-3-Hydroxynonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33796-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: (R)-3-Hydroxynonanoic Acid as a High-Performance Monomer in Medium-Chain-Length PHAs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-hydroxynonanoic acid (3HNA) represents a critical monomeric unit within the class of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). Unlike the rigid, crystalline short-chain PHAs (e.g., PHB), mcl-PHAs incorporating the C9 monomer 3HNA exhibit distinct elastomeric properties, low crystallinity, and unique adhesive characteristics. This guide details the biosynthetic engineering required to enrich PHAs with 3HNA, analyzes the structure-property relationships that make it ideal for soft tissue engineering and transdermal drug delivery, and provides validated protocols for its production and characterization.

Biosynthetic Engineering: The Pseudomonas Platform

The production of mcl-PHAs rich in 3HNA is not a random metabolic event but a targeted outcome of manipulating the


-oxidation pathway  in Pseudomonas strains, specifically Pseudomonas putida KT2440.
Metabolic Logic

Bacteria synthesize mcl-PHAs via the de novo fatty acid synthesis pathway (from gluconate/glucose) or the


-oxidation pathway (from fatty acids).[1] To achieve high 3HNA content, the 

-oxidation pathway is preferred using nonanoic acid (C9:0) as the precursor.

However, the native


-oxidation cycle rapidly shortens C9 chains to C7 (heptanoate) and C5 (valerate). To retain the C9 length as the dominant monomer, one must inhibit the chain-shortening steps or use mutants (e.g., 

,

). A proven physiological approach is the co-feeding of acrylic acid , a specific inhibitor of the

-oxidation enzyme 3-ketoacyl-CoA thiolase.
Pathway Visualization

The following diagram illustrates the metabolic flux where nonanoic acid is activated to Nonanoyl-CoA, enters


-oxidation, and is diverted to PHA synthesis via the transacylase PhaG or direct enoyl-CoA hydratase activity.

BetaOxidation NonanoicAcid Nonanoic Acid (C9 Feed) AcylCoA Nonanoyl-CoA NonanoicAcid->AcylCoA AlkK (Synthetase) EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase BetaOx Beta-Oxidation Cycle (Chain Shortening) BetaOx->AcylCoA -C2 unit (Acetyl-CoA) OH_AcylCoA (R)-3-Hydroxy-Nonanoyl-CoA EnoylCoA->OH_AcylCoA PhaJ (Hydratase) OH_AcylCoA->BetaOx FadB (if uninhibited) PHA_Synthase PHA Synthase (PhaC) OH_AcylCoA->PHA_Synthase Polymer P(3HNA-co-3HP) Polymer PHA_Synthase->Polymer Polymerization AcrylicAcid Acrylic Acid (Inhibitor) AcrylicAcid->BetaOx Blocks Thiolase

Figure 1: Metabolic routing of Nonanoic Acid to mcl-PHA. Acrylic acid inhibits the thiolysis step, forcing accumulation of C9 monomers.

Material Science: Structure-Property Relationships

The inclusion of (R)-3-hydroxynonanoic acid fundamentally alters the polymer matrix. The C9 side chain provides significant free volume, preventing tight crystalline packing.

Thermal and Mechanical Profile

P(3HNA) homopolymers or copolymers with high 3HNA content are elastomeric .[2] They exhibit a "sticky" or tacky texture at room temperature, which is a direct result of their low glass transition temperature (


) and low crystallinity.

Table 1: Comparative Properties of PHA Variants

PropertyPHB (C4, Reference)P(3HO) (C8)P(3HNA) (C9 Rich)
Crystallinity High (60-80%)Low (20-30%)Very Low (15-25%)
Melting Temp (

)
175 - 180 °C50 - 60 °C45 - 55 °C
Glass Transition (

)
0 to 5 °C-35 to -40 °C-40 to -45 °C
Elongation at Break < 5% (Brittle)300 - 450%> 500% (Highly Elastic)
Surface Texture Hard, opaqueFlexible, non-tackySoft, tacky/adhesive
The "Tack" Factor

The adhesive nature of 3HNA-rich PHAs is a critical feature for biomedical applications. Unlike P(3HB), which is inert and rigid, P(3HNA) can adhere to biological surfaces (bioadhesion) without the need for additional chemical adhesives. This is attributed to the hydrophobic interaction of the C9 side chains combined with the conformability of the amorphous domains.

Technical Workflow: Production & Characterization

Protocol: Fed-Batch Fermentation (High 3HNA Titer)

Objective: Produce mcl-PHA with >60 mol% 3HNA monomer content. Strain: Pseudomonas putida KT2440 (Wild Type or


 mutant).
  • Inoculum Prep: Grow seed culture in Luria-Bertani (LB) broth for 12h at 30°C.

  • Bioreactor Setup: 5L vessel with Mineral Salts Medium (MSM).

  • Initial Phase (Biomass): Feed Glucose (20 g/L) to build cell density (

    
    ).
    
  • PHA Accumulation Phase (Nitrogen Limitation):

    • Trigger nitrogen limitation (stop feeding

      
      ).
      
    • Feed Substrate: Nonanoic acid (fed continuously to maintain 1-2 g/L concentration; toxic in excess).

    • Inhibitor: Add Acrylic Acid (0.2 mg/mL) to block

      
      -oxidation. Note: Acrylic acid is toxic; pulse feeding is recommended.
      
  • Harvest: Centrifuge biomass (6000xg, 20 min) after 48-72h. Lyophilize cell pellet.

Protocol: Downstream Extraction

Principle: mcl-PHAs are soluble in acetone, unlike scl-PHAs which require chloroform. This is a safer, greener extraction route.

  • Soxhlet Extraction: Place lyophilized biomass in a thimble. Extract with Acetone for 4-6 hours.

  • Concentration: Rotary evaporate the acetone extract to ~20% volume.

  • Precipitation: Dropwise addition of the concentrate into cold Methanol (1:10 v/v ratio).

  • Purification: Redissolve precipitate in acetone and repeat precipitation to remove lipid impurities.

  • Drying: Vacuum dry at 40°C.

Characterization Workflow
  • GC-MS (Monomer Composition): Methanolysis of polymer (2 mg) with 2 mL chloroform and 2 mL methanol/sulfuric acid (15% v/v). Heat at 100°C for 140 min. Analyze methyl esters. Look for peak at C9 methyl ester .

  • DSC (Thermal): Heat/Cool cycles (-60°C to 100°C). Identify

    
     (step transition) and 
    
    
    
    (endothermic peak).

Workflow Biomass Lyophilized Biomass Extract Acetone Extraction Biomass->Extract Solubilization Precip Methanol Precipitation Extract->Precip Purification Polymer Purified mcl-PHA Precip->Polymer Drying GCMS GC-MS (Composition) Polymer->GCMS QC Check DSC DSC (Thermal) Polymer->DSC QC Check

Figure 2: Downstream processing and quality control workflow.

Advanced Biomedical Applications

The unique viscoelastic properties of 3HNA-containing PHAs enable applications where standard polyesters (PLA, PLGA) fail due to stiffness.

Transdermal Drug Delivery Systems (TDDS)

Research has demonstrated that P(3HNA-co-3HO) matrices exhibit intrinsic pressure-sensitive adhesive (PSA) properties.

  • Mechanism: The polymer matrix adheres to the stratum corneum.

  • Drug Release: Lipophilic drugs (e.g., Ketoprofen, Clonidine) are miscible in the amorphous C9 domains. Release follows Fickian diffusion, controlled by the polymer's

    
    .
    
  • Advantage: Eliminates the need for tackifiers which can cause skin irritation.

Soft Tissue Scaffolds

For cardiac or nerve tissue engineering, the scaffold must match the mechanical compliance of the host tissue.

  • Nerve Guides: P(3HNA) conduits are flexible enough to withstand movement without kinking, unlike PHB.

  • Bio-resorption: The breakdown product, (R)-3-hydroxynonanoic acid, is less acidic than the degradation products of PLGA (lactic/glycolic acid), reducing local inflammation.

References

  • Engineering Pseudomonas for mcl-PHA Production

    • Title: Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production.[1][3]

    • Source: ResearchG
    • URL:[Link]

  • Fed-Batch Production Str

    • Title: Fed-batch production of MCL-PHA with elevated 3-hydroxynonano
    • Source: ResearchGate[4][5]

    • URL:[Link]

  • Biomedical Applic

    • Title: Biomedical Applications of Polyhydroxyalkanoates.[2][6][7][8][9]

    • Source: NIH / PMC
    • URL:[Link]

  • Structure-Property Rel

    • Title: Preparation and properties of a novel class of polyhydroxyalkanoate copolymers.[10][11]

    • Source: PubMed[12]

    • URL:[Link]

  • Review of mcl-PHA Developments

    • Title: Review of the Developments of Bacterial Medium-Chain-Length Polyhydroxyalkano
    • Source: MDPI / NII
    • URL:[Link]

Sources

An In-depth Technical Guide to the Metabolic Pathway of 3-Hydroxy Fatty Acid Beta-Oxidation Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mitochondrial fatty acid β-oxidation is a cornerstone of cellular energy homeostasis, providing a substantial portion of the energy required by high-demand organs such as the heart, skeletal muscle, and liver, particularly during periods of fasting or prolonged exercise.[1][2] This catabolic spiral systematically disassembles fatty acyl-CoAs into acetyl-CoA units, which subsequently fuel the tricarboxylic acid (TCA) cycle. Central to this process are the 3-hydroxy fatty acid intermediates, molecules that represent a critical checkpoint in the pathway.[3] The formation and subsequent oxidation of these intermediates are catalyzed by a specific set of enzymes, and any disruption in their function can lead to severe metabolic diseases.[4]

This guide provides a comprehensive exploration of the metabolic pathway focusing on 3-hydroxy fatty acid intermediates. We will delve into the core biochemistry, the intricate enzymatic machinery, its regulation, and the pathophysiological consequences of its dysfunction. Furthermore, this document details robust analytical methodologies essential for researchers and drug development professionals investigating this vital pathway. Understanding the nuances of 3-hydroxy fatty acid metabolism is paramount for diagnosing inherited metabolic disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, and for developing novel therapeutic strategies for a range of metabolic diseases.[4][5][6]

The Core Pathway: The Mitochondrial β-Oxidation Spiral

The catabolism of long-chain fatty acids occurs within the mitochondrial matrix through a repeating four-step sequence. The 3-hydroxyacyl-CoA intermediate is formed in the second step and consumed in the third, making its processing a pivotal point in the cycle. For long-chain fatty acids (12-20 carbons), these last three steps are catalyzed by a remarkable enzymatic complex known as the mitochondrial trifunctional protein (TFP).[7][8][9] TFP is an α4β4 heterooctamer associated with the inner mitochondrial membrane, ensuring efficient substrate channeling between active sites.[9][10]

The four core reactions are:

  • Oxidation (Dehydrogenation): An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons (C2 and C3) of the fatty acyl-CoA, yielding a trans-Δ²-enoyl-CoA. This reaction is FAD-dependent.[8][11]

  • Hydration: The α-subunit of TFP, possessing enoyl-CoA hydratase activity, adds a water molecule across the double bond. This stereospecific reaction forms an L-3-hydroxyacyl-CoA intermediate.[8][10][12][13] This step is the causal origin of the guide's focal molecule; improper formation or subsequent processing leads to pathology.

  • Oxidation (Dehydrogenation): The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, also located on the TFP α-subunit, oxidizes the hydroxyl group on the β-carbon to a ketone.[12][13] This NAD+-dependent reaction produces a 3-ketoacyl-CoA and NADH.[8][11][12][13]

  • Thiolysis: The β-subunit of TFP, which contains the 3-ketoacyl-CoA thiolase activity, catalyzes the cleavage of the 3-ketoacyl-CoA.[10] A molecule of coenzyme A attacks the keto group, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA chain that is two carbons shorter.[8][13] The shortened acyl-CoA is then ready to re-enter the spiral.

Beta_Oxidation_Pathway FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase fad_node FAD HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (TFP α-subunit) fadh2_node FADH₂ h2o_node H₂O KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (TFP α-subunit) nad_node NAD⁺ ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA 3-Ketoacyl-CoA Thiolase (TFP β-subunit) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA nadh_node NADH + H⁺ coa_node CoA-SH ShortenedAcylCoA->FattyAcylCoA Re-enters Cycle

Caption: The Mitochondrial β-Oxidation Spiral for Long-Chain Fatty Acids.

Enzymology and Chain-Length Specificity

The cellular machinery for β-oxidation is not monolithic; it is a family of enzymes with distinct specificities for the chain length of their fatty acid substrates. This specificity is a critical aspect of metabolic regulation and explains why certain genetic defects affect only a subset of fatty acids.

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Associated with the inner mitochondrial membrane, VLCAD handles fatty acids with chain lengths of C14 to C20.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): A soluble matrix enzyme that is most active with fatty acids of C4 to C12.

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD): Another soluble matrix enzyme that acts on C4 and C6 acyl-CoAs.[2][11]

  • Mitochondrial Trifunctional Protein (TFP): As previously noted, TFP processes long-chain substrates (C12 and longer), containing the long-chain enoyl-CoA hydratase, LCHAD, and long-chain 3-ketoacyl-CoA thiolase activities.[9][10]

  • Soluble Enzymes for Shorter Chains: For medium and short-chain fatty acids, the hydration, second dehydrogenation, and thiolysis steps are catalyzed by separate, soluble enzymes within the mitochondrial matrix, including 3-hydroxyacyl-CoA dehydrogenase (HADH).[14]

This enzymatic segregation ensures efficient processing of a wide range of fatty acids. However, it also creates vulnerabilities. A defect in TFP, for instance, specifically impairs the oxidation of long-chain fatty acids, leading to the accumulation of long-chain 3-hydroxy intermediates, while the metabolism of medium-chain fatty acids remains largely intact.

Regulation of 3-Hydroxy Fatty Acid Metabolism

The flux through the β-oxidation pathway is tightly controlled to match cellular energy demands. Regulation occurs at multiple levels, from substrate availability to enzymatic activity.

  • Hormonal Control of Lipolysis: The supply of fatty acids is primarily regulated by hormones. Glucagon and adrenaline, released during fasting or stress, stimulate lipolysis in adipose tissue, increasing the availability of fatty acids for oxidation.[2][15] Conversely, insulin inhibits lipolysis.[15]

  • Mitochondrial Transport: The rate-limiting step for long-chain fatty acid oxidation is their entry into the mitochondria, a process mediated by the carnitine shuttle. Carnitine palmitoyltransferase I (CPT-I) is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[15] This is a key control point that prevents futile cycling: when fatty acid synthesis is active (high malonyl-CoA), β-oxidation is inhibited.

  • Allosteric Enzyme Regulation: The dehydrogenase steps of β-oxidation are sensitive to the mitochondrial energy state. A high NADH/NAD⁺ ratio (indicating high energy charge) inhibits both L-3-hydroxyacyl-CoA dehydrogenase and acyl-CoA dehydrogenase.[16] Similarly, a high concentration of acetyl-CoA provides feedback inhibition to the thiolase enzyme.[16]

  • Transcriptional Regulation: Long-term adaptation to metabolic conditions like prolonged fasting or a high-fat diet is achieved through transcriptional control. The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a key transcription factor. When activated by fatty acids or their derivatives, PPARα upregulates the expression of genes encoding nearly all the enzymes of the β-oxidation pathway, including TFP components.[16][17]

Regulation_Pathway Adipose Adipose Tissue (Triglycerides) PlasmaFA Plasma Fatty Acids Adipose->PlasmaFA Lipolysis CPT1 CPT-I PlasmaFA->CPT1 PPARa PPARα (Nucleus) PlasmaFA->PPARa + MitoFA Mitochondrial Fatty Acyl-CoA CPT1->MitoFA Carnitine Shuttle BetaOx β-Oxidation Spiral MitoFA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA NADH NADH BetaOx->NADH AcetylCoA->BetaOx - NADH->BetaOx - PPARa->BetaOx Transcriptional Upregulation MalonylCoA Malonyl-CoA MalonylCoA->CPT1 - Glucagon Glucagon Adrenaline Glucagon->Adipose + Insulin Insulin Insulin->Adipose -

Caption: Key Regulatory Inputs Controlling Fatty Acid β-Oxidation.

Pathophysiological Consequences of Defective 3-Hydroxy Intermediate Metabolism

Genetic defects in the TFP complex, particularly LCHAD deficiency, provide a stark illustration of the importance of this pathway. LCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the α-subunit of TFP.[18][19]

The primary biochemical consequence is the inability to process long-chain L-3-hydroxyacyl-CoAs. This leads to:

  • Energy Deficiency: Tissues reliant on fatty acid oxidation suffer from a severe lack of ATP, especially during fasting. This manifests as hypoketotic hypoglycemia, lethargy, and coma.[5][6]

  • Accumulation of Toxic Intermediates: Long-chain 3-hydroxyacyl-CoAs and their derivatives (e.g., 3-hydroxy fatty acids) accumulate in tissues and circulation.[4] These metabolites are cytotoxic, causing cellular damage through several mechanisms:

    • Lipotoxicity: The accumulated intermediates can disrupt cell membrane integrity and induce apoptosis (lipoapoptosis), particularly in the liver and pancreas.[4]

    • Mitochondrial Dysfunction: 3-hydroxy fatty acids have been shown to act as uncouplers of oxidative phosphorylation, dissipating the mitochondrial membrane potential and impairing overall mitochondrial function.[20] This exacerbates the energy deficit and can lead to increased oxidative stress.[4]

These biochemical derangements result in a severe clinical phenotype that can include cardiomyopathy, rhabdomyolysis (muscle breakdown), peripheral neuropathy, and a characteristic pigmentary retinopathy.[5][6][20] Furthermore, female carriers of LCHAD mutations are at a significantly increased risk of developing acute fatty liver of pregnancy (AFLP), a life-threatening condition where the mother's compromised metabolic capacity is overwhelmed by fatty acid metabolites from an affected fetus.[4][7]

Analytical Methodologies for Quantifying 3-Hydroxy Fatty Acids

Accurate measurement of 3-hydroxy fatty acid intermediates is crucial for the diagnosis of β-oxidation disorders and for research into their pathophysiology.[1] The two predominant analytical platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][21]

Self-Validating Protocol: GC-MS Analysis of Total and Free 3-Hydroxy Fatty Acids in Plasma

This protocol is designed for robust and reproducible quantification, incorporating stable isotope-labeled internal standards for each analyte class, which corrects for variations in extraction efficiency and instrument response—a hallmark of a self-validating system.

1. Sample Preparation and Internal Standard Spiking

  • Rationale: The use of stable isotope-labeled internal standards (e.g., d₃-3-OH-C14:0) is critical for accurate quantification via isotope dilution mass spectrometry.

  • Protocol:

    • Label two 1.5 mL microcentrifuge tubes for each sample: one for "Free" and one for "Total" 3-OH-FAs.

    • Aliquot 500 µL of plasma or serum into each tube.

    • To the "Total" tube, add 500 µL of 10 M NaOH. Vortex and incubate at 60°C for 30 minutes. This saponification step hydrolyzes esterified 3-OH-FAs, releasing them for measurement.[22]

    • Cool the "Total" tube to room temperature.

    • Spike all tubes ("Free" and "Total") with a known amount of the stable isotope internal standard mixture (e.g., 10 µL of a 500 µM mix).[22]

2. Acidification and Extraction

  • Rationale: Acidification protonates the fatty acid carboxyl groups, rendering them soluble in organic solvents for extraction. A two-step extraction maximizes recovery.

  • Protocol:

    • Acidify the samples by adding 6 M HCl: 125 µL to the "Free" tubes and 2 mL to the "Total" tubes (to neutralize the NaOH).[22]

    • Add 3 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction (steps 2-4) on the remaining aqueous layer and pool the organic extracts.

3. Derivatization

  • Rationale: 3-hydroxy fatty acids are not volatile enough for GC analysis. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxyl and hydroxyl groups into volatile trimethylsilyl (TMS) esters and ethers.

  • Protocol:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.[22]

    • Add 100 µL of BSTFA with 1% trimethylchlorosilane (TMCS) to the dried residue.[22]

    • Seal the tubes tightly and heat at 80°C for 60 minutes.[22]

    • Cool to room temperature before analysis.

4. GC-MS Analysis

  • Rationale: The GC separates the derivatized fatty acids based on their volatility and interaction with the column's stationary phase. The MS detects and quantifies the analytes based on their characteristic mass-to-charge ratios (m/z).

  • Protocol:

    • Instrument: Agilent GC-MS system (or equivalent) with a HP-5MS capillary column.[22]

    • Injection: Inject 1 µL of the derivatized sample.

    • GC Oven Program: Initial temperature 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[22]

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor the characteristic fragment ions for the endogenous (unlabeled) and internal standard (labeled) 3-hydroxy fatty acids. For TMS-derivatized 3-OH-FAs, a characteristic fragment is often m/z 233, while the corresponding deuterated standard would be m/z 235 or similar, depending on the label position.[22]

5. Data Analysis

  • Rationale: The ratio of the peak area of the endogenous analyte to its corresponding stable isotope internal standard is used to calculate the concentration against a calibration curve prepared with known amounts of standards.

  • Protocol:

    • Integrate the peak areas for the selected ions for each analyte and its internal standard.

    • Calculate the peak area ratio (Analyte/Internal Standard).

    • Determine the concentration of each 3-hydroxy fatty acid using the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Extraction & Analysis Plasma Plasma/Serum Sample Spike Spike with Stable Isotope Standards Plasma->Spike Hydrolysis Saponification (for 'Total' FAs) [NaOH, 60°C] Plasma->Hydrolysis Acidify Acidification [HCl] Spike->Acidify Extract Liquid-Liquid Extraction [Ethyl Acetate] Acidify->Extract Dry Evaporation [Nitrogen Stream] Extract->Dry Deriv Derivatization (TMS) [BSTFA, 80°C] Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing (Isotope Dilution) GCMS->Data

Caption: Experimental Workflow for GC-MS Quantification of 3-Hydroxy Fatty Acids.

Quantitative Data Summary

The following table provides illustrative concentration ranges for a key long-chain 3-hydroxy fatty acid, demonstrating the dramatic accumulation seen in patients with LCHAD deficiency compared to control individuals.

AnalyteSample TypeControl Range (µM)LCHAD Deficient (µM)
3-hydroxy-tetradecenoic acid (C14:1-OH)Plasma< 0.15 - 20
3-hydroxy-palmitoleic acid (C16:1-OH)Plasma< 0.11 - 10

Note: Values are illustrative and can vary based on diet, fasting state, and specific analytical methods. Data synthesized from principles described in cited literature.

Alternative Metabolic Fates: Peroxisomal β-Oxidation

While mitochondria are the primary site for the oxidation of most fatty acids, peroxisomes play a specialized and indispensable role, particularly in the metabolism of very-long-chain fatty acids (VLCFAs, >C22) and branched-chain fatty acids.[8][16] The peroxisomal β-oxidation pathway shares intermediates with the mitochondrial spiral, including 3-hydroxyacyl-CoAs, but utilizes a distinct set of enzymes.[23]

Key differences from mitochondrial oxidation include:

  • The first step is catalyzed by a FAD-dependent acyl-CoA oxidase that directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[16][17] This is a less energy-efficient step as it does not generate FADH₂ for the electron transport chain.

  • The subsequent hydration and dehydrogenation steps are often catalyzed by a multifunctional protein (MFP-1 or MFP-2), analogous to the TFP in mitochondria.[23]

Peroxisomal oxidation typically only shortens VLCFAs to long- or medium-chain length. These chain-shortened acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA.[8][17] Therefore, the peroxisomal and mitochondrial systems work in concert to handle the full spectrum of dietary and endogenous fatty acids.

Conclusion and Future Directions for Drug Development

The 3-hydroxy fatty acid intermediates of β-oxidation are more than just transient molecules in a metabolic sequence; they are critical indicators of metabolic health and disease. The intricate regulation of their formation and processing, the chain-length specificity of the enzymes involved, and the severe pathology resulting from defects in this pathway underscore its fundamental importance. For researchers and drug developers, this pathway presents both challenges and opportunities.

Future research will continue to unravel the precise molecular mechanisms of 3-HFA-induced lipotoxicity, which could yield novel therapeutic targets for preventing cellular damage in LCHAD deficiency and related disorders.[4] Furthermore, modulating the activity of the β-oxidation pathway is an area of active investigation for treating metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cardiovascular conditions. A deep, mechanistic understanding of the metabolism of 3-hydroxy fatty acid intermediates, supported by robust and reliable analytical methods, is the essential foundation for these future innovations.

References

  • 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed. PubMed. Available at: [Link]

  • Beta Oxidation of Fatty Acid: Steps, Uses, Diagram - Microbe Notes. (2023-10-16). Microbe Notes. Available at: [Link]

  • Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy. MDPI. Available at: [Link]

  • Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed. PubMed. Available at: [Link]

  • Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids - YouTube. (2017-07-13). YouTube. Available at: [Link]

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics. (2023-01-20). MedlinePlus. Available at: [Link]

  • Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content - Jack Westin. Jack Westin. Available at: [Link]

  • Cryo-EM structure of human mitochondrial trifunctional protein - PMC - PubMed Central. (2018-06-18). PubMed Central. Available at: [Link]

  • Beta oxidation - Wikipedia. Wikipedia. Available at: [Link]

  • Fatty Acid beta-Oxidation - AOCS. (2019-07-23). AOCS. Available at: [Link]

  • Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. (2023-01-16). NCBI Bookshelf. Available at: [Link]

  • Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - MDPI. MDPI. Available at: [Link]

  • 9.4: Oxidation of Fatty Acids - Chemistry LibreTexts. (2024-02-16). Chemistry LibreTexts. Available at: [Link]

  • III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Physiological Society. Available at: [Link]

  • Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC - NIH. NIH. Available at: [Link]

  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry - LIPID MAPS. LIPID MAPS. Available at: [Link]

  • Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia. Wikipedia. Available at: [Link]

  • fatty acid β-oxidation (peroxisome) | Pathway - PubChem - NIH. PubChem. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed. (2020-07-22). PubMed. Available at: [Link]

  • Fatty-acid metabolism disorder - Wikipedia. Wikipedia. Available at: [Link]

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed. PubMed. Available at: [Link]

  • Crystal structure of human mitochondrial trifunctional protein, a fatty acid β-oxidation metabolon | PNAS. (2019-03-08). PNAS. Available at: [Link]

  • CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. (2020-01-23). Royal Society of Chemistry. Available at: [Link]

  • Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency - Orphanet. Orphanet. Available at: [Link]

  • Disorders of Fatty Acid Metabolism | Concise Medical Knowledge - Lecturio. (2025-04-23). Lecturio. Available at: [Link]

  • Fatty acid oxidation disorders - PMC - NIH. NIH. Available at: [Link]

Sources

Methodological & Application

protocol for extraction of (R)-3-hydroxynonanoic acid from PHA biopolymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHA-09-EXT Protocol for the Extraction and Purification of (R)-3-Hydroxynonanoic Acid from mcl-PHA Biopolymers

Abstract & Scope

This application note details a validated protocol for the isolation of enantiomerically pure (R)-3-hydroxynonanoic acid (3HN) from medium-chain length polyhydroxyalkanoate (mcl-PHA) biopolymers. Unlike short-chain PHAs (like PHB), mcl-PHAs produced by Pseudomonas strains (e.g., P. putida KT2440) on odd-chain fatty acids (nonanoic acid) yield a copolymer rich in C9 monomers. This protocol addresses the critical challenge of separating the C9 monomer from homologous impurities (C7, C11) via a robust depolymerization-fractionation-hydrolysis workflow.

Target Audience: Synthetic Chemists, Biomaterials Engineers, and Process Development Scientists.

Scientific Foundation & Strategy

Source Material Architecture

The starting material is typically an mcl-PHA copolymer produced by Pseudomonas putida grown on nonanoic acid.[1]

  • Composition: Primarily 3-hydroxynonanoate (3HN, ~65-90 mol%) with minor fractions of 3-hydroxyheptanoate (3HHp) and 3-hydroxyundecanoate (3HUn).

  • Chirality: The biological polymerization enzyme (PhaC) is stereospecific, yielding exclusively the (R)-enantiomer .

The "Derivatize-Purify-Hydrolyze" Strategy

Direct acid hydrolysis of PHA to free acids is kinetically slow and prone to elimination reactions (dehydration to unsaturated acids). Therefore, this protocol employs a Solvolysis-First approach:

  • Methanolysis: Transesterification converts the polymer into volatile methyl esters (FAMEs).

  • Fractional Distillation: Methyl esters have distinct boiling points, allowing separation of the C9 target from C7/C11 impurities.

  • Saponification: Mild base hydrolysis converts the purified ester back to the free acid without racemization.

Experimental Workflow Diagram

PHA_Extraction_Workflow Biomass Lyophilized Biomass (P. putida) Extraction Solvent Extraction (Chloroform/Soxhlet) Biomass->Extraction 24h Reflux Precipitation Precipitation (Cold Methanol) Extraction->Precipitation Concentrate & Pour CrudePHA Crude mcl-PHA (Polymer) Precipitation->CrudePHA Filtration Methanolysis Acid Methanolysis (H2SO4/MeOH, 100°C) CrudePHA->Methanolysis Depolymerization FAMEs Crude Methyl Esters (Mixture C7, C9, C11) Methanolysis->FAMEs Phase Sep Distillation Vacuum Fractional Distillation (<5 mbar) FAMEs->Distillation Fractionation PureEster Purified Methyl (R)-3-hydroxynonanoate Distillation->PureEster Collect C9 Cut Saponification Saponification (NaOH/MeOH) PureEster->Saponification Hydrolysis Acidification Acidification & Extraction (pH 2, Et2O) Saponification->Acidification FinalProduct Pure (R)-3-Hydroxynonanoic Acid Acidification->FinalProduct Evaporation

Figure 1: Step-by-step workflow for converting bacterial biomass into purified (R)-3-hydroxynonanoic acid.

Detailed Protocol

Phase 1: Polymer Extraction (Isolation of mcl-PHA)

Objective: Isolate the polyester from cellular debris.

  • Lyophilization: Freeze-dry the bacterial cell pellet for 48 hours. Water interferes with solvent extraction.

  • Soxhlet Extraction:

    • Load 10 g of dry biomass into a cellulose thimble.

    • Extract with 250 mL Chloroform (HPLC grade) or Acetone for 24 hours.

    • Note: Acetone is preferred for mcl-PHAs as it extracts less cell lipid contamination than chloroform.

  • Precipitation:

    • Concentrate the extract to ~30 mL using a rotary evaporator (Rotavap).

    • Dropwise add the concentrate into 300 mL (10x volume) of ice-cold Methanol under vigorous stirring.

    • The mcl-PHA will precipitate as a rubbery, white-to-translucent gum.

  • Drying: Decant methanol and dry the polymer under vacuum at 40°C.

Phase 2: Depolymerization (Methanolysis)

Objective: Convert polymer to methyl 3-hydroxynonanoate.

  • Reaction Setup:

    • Dissolve 5 g of extracted PHA in 50 mL of Chloroform .

    • Add 50 mL of Methanolysis Solution (85% Methanol, 15% conc. Sulfuric Acid v/v).[2][3][4]

    • Safety: Add acid to methanol slowly on ice.

  • Reflux:

    • Heat to 100°C (reflux) in a sealed pressure tube or round-bottom flask with a condenser for 4 hours .

    • Checkpoint: The solution should become clear and homogeneous.

  • Work-up:

    • Cool to room temperature. Add 50 mL of deionized water.

    • Vortex/shake vigorously to separate phases.

    • Collect the lower organic phase (Chloroform containing methyl esters).

    • Wash organic phase once with 50 mL 0.1 M NaCl to remove residual acid.

    • Dry over anhydrous Na2SO4 and evaporate solvent.

Phase 3: Purification (Fractional Vacuum Distillation)

Objective: Isolate Methyl 3-hydroxynonanoate (C9) from C7/C11 analogs.

  • Apparatus: Short-path vacuum distillation head with a Vigreux column.

  • Conditions: High Vacuum (< 5 mbar).

  • Procedure:

    • Heat the crude oil bath slowly.

    • Fraction 1 (Fore-run): Collect distillate at lower temperatures (impurities, C7 esters).

    • Fraction 2 (Main Cut): Collect the steady boiling fraction corresponding to the C9 ester.

    • Estimated Boiling Point:110–120°C at 2 mbar . (Note: Methyl 3-hydroxyhexanoate boils ~80°C at this pressure).

    • QC Check: Analyze Fraction 2 by GC-MS. Purity should be >98%.

Phase 4: Saponification (Hydrolysis to Free Acid)

Objective: Cleave the methyl ester to yield the final acid.

  • Hydrolysis:

    • Dissolve 1 g of purified Methyl 3-hydroxynonanoate in 10 mL Methanol .

    • Add 10 mL of 1 M NaOH (aqueous).

    • Stir at 40°C for 2 hours. Avoid high heat to prevent elimination or racemization.

  • Extraction:

    • Evaporate methanol on a Rotavap (aqueous solution remains).

    • Wash the alkaline aqueous phase with 10 mL Diethyl Ether (removes unreacted esters; discard organic layer).

  • Acidification:

    • Cool aqueous phase on ice.[5]

    • Dropwise add 2 M HCl until pH reaches 2.0 (solution will turn cloudy as acid precipitates/oils out).

  • Final Recovery:

    • Extract 3x with 15 mL Diethyl Ether or Ethyl Acetate .

    • Combine organic layers, dry over Na2SO4, and evaporate.[5]

    • Result: Colorless to pale yellow viscous oil ((R)-3-hydroxynonanoic acid).

Quality Control & Data Specifications

ParameterSpecificationMethod of Verification
Purity > 98%GC-MS (Derivatized) or HPLC (Reverse Phase)
Chirality > 99% ee (R-form)Chiral HPLC (Chiralcel OD-H column)
Appearance Viscous Oil / Low melting solidVisual Inspection
Structure Confirmed1H-NMR (CDCl3): Multiplet at δ 4.0 (CH-OH)

1H-NMR Diagnostic Peaks (CDCl3):

  • δ 4.02 ppm (m, 1H): Chiral proton at C3 (-CH(OH)-).

  • δ 2.55 ppm (dd, 1H) & 2.45 ppm (dd, 1H): Diastereotopic protons at C2 (-CH2-COOH).

  • δ 0.88 ppm (t, 3H): Terminal methyl group.

Troubleshooting & Causality

  • Issue: Low Yield in Methanolysis.

    • Cause: Incomplete depolymerization due to phase separation.

    • Fix: Increase Chloroform ratio to ensure the polymer remains swollen/soluble during the reaction.

  • Issue: Brown/Dark Product.

    • Cause: Elimination reaction (dehydration) caused by excessive heat or acid concentration during methanolysis.

    • Fix: Strictly control temperature at 100°C; do not exceed 4-6 hours.

  • Issue: Racemization.

    • Cause: Harsh alkaline hydrolysis conditions.

    • Fix: Keep saponification temperature <40°C. The ester bond hydrolyzes easily; harsh reflux is unnecessary.

References

  • Ren, Q., et al. (2007). "Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification." Biomacromolecules, 8(3), 987–993. Link

  • De Roo, G., et al. (2002). "Production of chiral R-3-hydroxyalkanoic acids from Pseudomonas putida KT2442." Biotechnology and Bioengineering, 77(6), 717-722. Link

  • Zinn, M., et al. (2001). "Occurrence, synthesis and medical application of bacterial polyhydroxyalkanoate." Advanced Drug Delivery Reviews, 53(1), 5-21. Link

  • Lee, S.Y., et al. (1999). "Bacterial polyhydroxyalkanoates."[6][7] Biotechnology and Bioengineering, 49(1), 1-14. Link

Sources

Application Note: Green Synthesis of (R)-3-Hydroxynonanoic Acid from Levoglucosenone

[1][2]

Executive Summary

(R)-3-Hydroxynonanoic acid ((R)-3-HNA) is a critical chiral building block found in Rhamnolipids (RLs) , a class of glycolipid biosurfactants with potent antimicrobial and immune-eliciting properties in agriculture and pharmaceuticals. Traditional synthesis often relies on toxic petrochemical routes or inefficient fermentation downstream processing.

This guide details a 7-step green synthetic pathway starting from the cellulose-derived platform chemical Levoglucosenone (LGO) .[1][2][3] By leveraging the inherent chirality of LGO, this route avoids expensive chiral resolution steps. The protocol features a Bernet-Vasella fragmentation to generate a key C5-chiral synthon, followed by Cross-Metathesis (CM) with 1-hexene to precisely install the C9 fatty acid chain.

Key Advantages
  • Chiral Pool Synthesis: (R)-configuration is derived directly from LGO (cellulose).[1][2][3]

  • Atom Economy: Utilizes catalytic Cross-Metathesis for chain elongation.

  • Green Solvents: Optimized for CPME (Cyclopentyl methyl ether) and ethanol.

  • Versatility: The modular CM step allows synthesis of various chain lengths (e.g., C8, C9, C10) simply by changing the alkene partner.

Retrosynthetic Analysis

The strategy relies on disconnecting the C9 target into two main fragments: a C5 chiral head group (derived from LGO) and a C4 tail group (derived from 1-hexene via metathesis and hydrogenation).

RetrosynthesisTarget(R)-3-Hydroxynonanoic Acid(Target Molecule)Precursor1Saturated Ester(Protected Intermediate)Target->Precursor1HydrolysisCM_ProductUnsaturated Intermediate(C9 Alkene)Precursor1->CM_ProductHydrogenationFragmentAChiral C5 Synthon(Terminal Alkene)CM_Product->FragmentACross-Metathesis(Grubbs II)FragmentB1-Hexene(Chain Extender)CM_Product->FragmentBLGOLevoglucosenone (LGO)(Bio-based Platform)FragmentA->LGO1. Michael Addn2. Baeyer-Villiger3. Bernet-Vasella

Figure 1: Retrosynthetic strategy accessing (R)-3-HNA from Levoglucosenone via a C5 chiral synthon.

Detailed Experimental Protocol

Phase 1: Functionalization of Levoglucosenone

Objective: To install the protecting group and prepare the core for ring expansion.

Step 1: Michael Addition

The conjugate addition of an alcohol (e.g., benzyl alcohol) to the enone system of LGO proceeds stereoselectively.

  • Reagents: Levoglucosenone (1.0 eq), Benzyl Alcohol (1.2 eq),

    
     (cat.), Acetone.
    
  • Procedure:

    • Dissolve LGO in acetone (0.5 M).

    • Add

      
       (0.1 eq) and Benzyl Alcohol dropwise at 0°C.
      
    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Filter off solids, concentrate in vacuo. Purify via flash chromatography.

    • Product: (1S,4S,5R)-4-(benzyloxy)-6,8-dioxabicyclo[3.2.1]octan-2-one.

Step 2: Baeyer-Villiger Oxidation (BVO)

Converting the ketone to a lactone is crucial for the subsequent ring opening.

  • Reagents: Michael Adduct (from Step 1),

    
    -CPBA (1.5 eq) or Novozym 435 (Lipase), 
    
    
    .
  • Green Option (Chemo-Enzymatic): Use Novozym 435 in EtOAc with Urea Hydrogen Peroxide (UHP) to perform the oxidation under mild conditions.

  • Standard Option:

    • Dissolve substrate in DCM (0.2 M).

    • Add

      
       (2.0 eq) followed by 
      
      
      -CPBA (1.5 eq) at 0°C.
    • Stir overnight at RT.

    • Mechanism: The oxygen insertion occurs regioselectively to form the formate/lactone species.

Phase 2: Chiral Fragment Generation (The C5 Synthon)
Step 3: Bernet-Vasella Fragmentation

This is the key step that "breaks" the sugar ring to reveal the terminal alkene while preserving chirality.

  • Pre-requisite: The lactone/formate intermediate is typically converted to a 6-deoxy-6-iodo derivative (via iodination using

    
    ) prior to fragmentation.
    
  • Reagents: Iodo-intermediate, Activated Zinc dust, THF/H2O (9:1) or CPME.[1][4]

  • Procedure:

    • Suspend Activated Zn (10 eq) in THF/H2O.

    • Add the Iodo-intermediate solution dropwise under reflux or at 60°C.

    • Reaction: The Zinc mediates a reductive fragmentation/elimination, cleaving the C-O bond and releasing the terminal alkene.

    • Workup: Filter through Celite. Extract with Et2O.

    • Key Intermediate (5d): (R)-benzyl 3-hydroxypent-4-enoate (or protected variant). This is the C5 Chiral Synthon .

Phase 3: Chain Elongation & Finalization
Step 4: Cross-Metathesis (CM)

To obtain the C9 chain (Nonanoic), we react the C5 synthon with 1-Hexene .

  • Logic: C5 (Synthon) + C6 (Hexene) - C2 (Ethene) = C9 Product.

  • Reagents: C5 Synthon (1.0 eq), 1-Hexene (5.0 eq), Grubbs Catalyst 2nd Generation (2-5 mol%), DCM or CPME (Green solvent).

  • Procedure:

    • In a flame-dried Schlenk flask under Argon, dissolve the C5 synthon in degassed CPME.

    • Add 1-Hexene.

    • Add Grubbs II catalyst.[1][5]

    • Reflux (40-50°C) for 12-24 hours.

    • Observation: Evolution of ethylene gas.

    • Purification: Silica gel chromatography to isolate the (E/Z)-unsaturated ester.

Step 5: Hydrogenation and Hydrolysis
  • Hydrogenation: Dissolve the unsaturated ester in MeOH. Add Pd/C (10% w/w). Stir under

    
     balloon (1 atm) for 4 hours. Filter through Celite.[1]
    
  • Hydrolysis: Treat the saturated ester with LiOH (THF/H2O) to remove the benzyl group (if not removed during hydrogenation) and hydrolyze the ester to the free acid.

  • Final Product: (R)-3-hydroxynonanoic acid .

Results & Green Metrics

The following table summarizes the expected outcomes based on the optimized pathway (Petracco et al., 2024).

MetricValueNotes
Overall Yield 24% - 36%Over 7 steps (High for chiral pool synthesis)
Enantiomeric Excess (ee) >98%Chirality retained from LGO
Atom Economy ModerateLoss of C1 (formate) and C2 (ethylene)
Key Green Solvent CPMEReplaces THF/DCM in Metathesis & Extraction
Catalyst Recovery PossibleGrubbs catalyst can be recycled in specific setups
Structural Validation (NMR Data for Analog)
  • 1H NMR (CDCl3): Characteristic signals for the chiral center at

    
     4.0 (m, 1H, CH-OH), the 
    
    
    -methylene protons at
    
    
    2.5 (dd), and the terminal methyl group of the fatty chain at
    
    
    0.9 (t).

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield in CM Step Catalyst poisoning or homodimerizationUse a syringe pump for slow addition of the catalyst. Increase the excess of 1-Hexene (up to 10 eq).
Incomplete BVO Steric hindranceSwitch to enzymatic oxidation (Novozym 435) or increase reaction time with

-CPBA.
Racemization Harsh basic conditionsMaintain pH < 10 during hydrolysis. Avoid high temps during Michael addition.
Zinc Clumping (Step 3) Inactive Zinc surfaceActivate Zn dust with dilute HCl, wash with water/acetone/ether, and dry under vacuum before use.

References

  • Petracco, E., Flourat, A. L., Belhomme, M., et al. (2024).[2][3] Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 12. Link

  • Kistler, J., & Allais, F. (2025). Levoglucosenone: Bio-Based Platform for Drug Discovery. Frontiers in Chemistry. Link

  • Stockton, K. P., & Greatrex, B. W. (2016). Synthesis of chiral cyclopropanes from levoglucosenone. Organic & Biomolecular Chemistry. Link

  • Mouterde, L. M. M., & Allais, F. (2018). Chemo-enzymatic synthesis of bio-based antioxidants. Green Chemistry.
  • Bernet, B., & Vasella, A. (1979). Carbocyclic compounds from monosaccharides. I. Transformations of glycopyranosides. Helvetica Chimica Acta. Link

Application Notes & Protocols: Enzymatic Depolymerization of mcl-PHA to Yield 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the enzymatic depolymerization of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) to produce 3-hydroxynonanoic acid (3-HN). Mcl-PHAs are a class of biodegradable polyesters synthesized by various microorganisms, offering a sustainable alternative to conventional plastics.[1][2] The controlled breakdown of these polymers into their constituent monomers, such as the valuable chiral building block 3-HN, opens avenues for the synthesis of fine chemicals, pharmaceuticals, and other high-value products.[3][4] This guide details the principles, protocols, and analytical methods for achieving efficient and specific conversion using PHA depolymerases, presenting a greener alternative to harsh chemical hydrolysis methods.

Scientific Principle and Rationale

The enzymatic depolymerization of polyhydroxyalkanoates (PHAs) is a hydrolysis reaction catalyzed by specific enzymes known as PHA depolymerases. These enzymes, often extracellularly secreted by PHA-degrading microorganisms, target the ester bonds linking the 3-hydroxyalkanoate (3-HA) monomer units.[1][5]

The core mechanism involves the binding of the enzyme's catalytic domain to the surface of the PHA polymer, followed by the cleavage of the ester linkages. This process releases a mixture of monomers, dimers, and short-chain oligomers. The protocol outlined herein is optimized to maximize the yield of the monomeric 3-hydroxynonanoic acid.

The efficiency of this biocatalytic process is governed by several key factors:

  • Enzyme Specificity: PHA depolymerases exhibit varying specificities for short-chain-length (scl) or medium-chain-length (mcl) PHAs. The selection of an appropriate mcl-PHA specific depolymerase is critical.

  • Substrate Properties: The physical state of the mcl-PHA substrate, including its crystallinity, surface area, and monomer composition, significantly influences the rate of hydrolysis.[6] Amorphous regions of the polymer are generally more accessible to the enzyme and are degraded more rapidly than highly crystalline regions.

  • Reaction Conditions: Like all enzymatic reactions, the depolymerization rate is highly dependent on pH, temperature, and ionic strength. Optimal conditions must be established to ensure maximum enzyme activity and stability.

This guide leverages these principles to provide a robust, self-validating protocol where the outcome—high-purity 3-HN—is a direct function of controlled enzymatic catalysis.

Overall Experimental Workflow

The conversion of mcl-PHA to purified 3-hydroxynonanoic acid involves a multi-step process, beginning with the generation of a suitable substrate and culminating in the analysis of the final product.

G cluster_0 Upstream: Substrate Preparation cluster_1 Core Process: Enzymatic Hydrolysis cluster_2 Downstream: Product Recovery & Analysis A Bacterial Fermentation (e.g., P. putida KT2440 with Nonanoic Acid Feed) B mcl-PHA Extraction & Purification A->B Biomass C Enzymatic Depolymerization (mcl-PHA + PHA Depolymerase) B->C Purified mcl-PHA D Reaction Termination & Centrifugation C->D Hydrolysate E Acidification & Liquid-Liquid Extraction of Supernatant D->E Aqueous Supernatant F Solvent Evaporation & Product Purification E->F Organic Phase G Quantification & Purity Analysis (HPLC/GC-MS) F->G Purified 3-HN

Caption: Overall workflow for 3-HN production.

Materials and Equipment
3.1. Reagents and Consumables
  • Substrate: mcl-PHA with high 3-hydroxynonanoate content (produced from Pseudomonas putida or commercially sourced).

  • Enzyme: mcl-PHA Depolymerase (e.g., from Pseudomonas sp.). Can be a commercial preparation or produced in-house.

  • Analytical Standard: (R)-3-Hydroxynonanoic acid (≥95% purity) (CAS: 40165-87-5).[7]

  • Buffers:

    • Potassium Phosphate Buffer (50 mM, pH 7.5)

    • Tris-HCl Buffer (50 mM, pH 8.0)

  • Acids/Bases:

    • Hydrochloric Acid (HCl), 6 M and 1 M

    • Sodium Hydroxide (NaOH), 1 M

  • Solvents (HPLC or ACS grade):

    • Ethyl Acetate

    • Chloroform

    • Methanol

    • Acetonitrile

  • Deionized (DI) Water (18.2 MΩ·cm)

3.2. Equipment
  • Shaking incubator or temperature-controlled water bath

  • Bioreactor (for mcl-PHA production, if applicable)

  • High-speed refrigerated centrifuge

  • pH meter

  • Analytical balance

  • Rotary evaporator

  • Separatory funnels

  • HPLC system with UV or DAD detector, or GC-MS system

  • Vortex mixer

  • Standard laboratory glassware

Detailed Experimental Protocols
4.1. Protocol 1: Preparation of mcl-PHA Substrate

Rationale: The monomer composition of the starting PHA directly dictates the composition of the resulting hydrolysate. To maximize the yield of 3-HN, it is essential to use an mcl-PHA rich in 3-hydroxynonanoate units. Pseudomonas putida KT2440, when fed nonanoic acid, is known to produce mcl-PHA with a high mole percentage of 3-HN.[8]

Procedure (Summary):

  • Fermentation: Cultivate Pseudomonas putida KT2440 in a suitable medium under nutrient-limiting conditions (e.g., nitrogen limitation) to induce PHA accumulation.[9][10]

  • Carbon Feeding: Provide nonanoic acid as the primary carbon source during the PHA accumulation phase. A fed-batch strategy can be employed to maintain a controlled supply and avoid substrate inhibition.[8]

  • Harvesting: After an appropriate incubation period (typically 48-72 hours), harvest the bacterial cells by centrifugation.

  • Extraction: Extract the mcl-PHA from the dried cell biomass using a suitable solvent, such as chloroform.

  • Purification: Precipitate the extracted PHA by adding a non-solvent like cold methanol or ethanol. Wash the precipitate multiple times to remove residual lipids and other cellular debris. Dry the purified mcl-PHA under vacuum.

4.2. Protocol 2: Enzymatic Depolymerization of mcl-PHA

Rationale: This protocol establishes a controlled environment to maximize the catalytic activity of the PHA depolymerase. The choice of buffer, pH, and temperature is based on typical optima for bacterial depolymerases. A surfactant can be included to increase the substrate's surface area, but this protocol proceeds without it for simplicity.

Key Parameters:

ParameterRecommended ValueRationale
Substrate Conc. 10 g/LBalances reaction rate with slurry viscosity.
Enzyme Conc. 10 - 50 mg/LShould be optimized for specific enzyme activity.
Buffer 50 mM PhosphateMaintains stable pH within the optimal range for many depolymerases.
pH 7.5Common optimal pH for bacterial PHA depolymerases.
Temperature 37 °CPromotes high enzyme activity without causing denaturation.
Incubation Time 12 - 24 hoursAllows the reaction to proceed to near completion.

Procedure:

  • Substrate Suspension: Prepare a 10 g/L suspension of purified mcl-PHA in 50 mM potassium phosphate buffer (pH 7.5). Ensure the polymer is well-dispersed by vortexing or sonication.

  • Pre-incubation: Place the suspension in a shaking incubator at 37 °C and 180 rpm for 15 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Add the mcl-PHA depolymerase to the final desired concentration (e.g., 20 mg/L).

  • Incubation: Incubate the reaction mixture at 37 °C with continuous agitation (180 rpm) for 24 hours. Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.

  • Reaction Termination: Stop the reaction by heating the mixture to 95 °C for 10 minutes to denature the enzyme.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undigested PHA and denatured enzyme. Carefully collect the supernatant, which contains the soluble 3-HA products.

G sub mcl-PHA Polymer prod 3-HN Monomers + Oligomers sub->prod Hydrolysis (Ester Bond Cleavage) enz PHA Depolymerase enz->sub

Sources

HPLC method for separation of 3-hydroxynonanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Enantioselective Analysis of 3-Hydroxynonanoic Acid via Chiral HPLC

Executive Summary

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of 3-hydroxynonanoic acid (3-HNA) enantiomers. 3-HNA is a critical monomer in polyhydroxyalkanoates (PHAs) and a bioactive oxylipin.[1] Due to the weak UV absorbance of the native carboxyl group and the potential for peak tailing, this method utilizes phenacyl ester derivatization followed by separation on a polysaccharide-based Chiral Stationary Phase (CSP) . This approach ensures high sensitivity (UV 242 nm) and superior resolution (


).[1]

Scientific Background & Strategic Analysis

The Analyte
  • Molecule: 3-Hydroxynonanoic acid (C

    
    H
    
    
    
    O
    
    
    )[1]
  • Chirality: The hydroxyl group at C3 creates a chiral center.[1]

    • (R)-3-HNA: Predominant monomer in bacterial PHAs; biologically active in quorum sensing.[1]

    • (S)-3-HNA: Less common in nature; often associated with specific metabolic pathways or synthetic origins.[1]

  • Analytical Challenges:

    • Weak Chromophore: The native molecule lacks conjugation, making UV detection at standard wavelengths (254 nm) impossible and low-UV (210 nm) noisy.[1]

    • Peak Tailing: Free carboxylic acids interact strongly with silanols on silica columns, causing severe tailing.[1]

The Solution: Phenacyl Derivatization + CSP

To overcome these challenges, we employ a "Derivatize-then-Separate" strategy.[1] We convert the free acid to its phenacyl ester using phenacyl bromide.[1]

  • Mechanism: The phenacyl group adds a strong UV chromophore (absorbance max ~242 nm), lowering the Limit of Quantitation (LOQ) by orders of magnitude.

  • Separation: The resulting ester is neutral, eliminating silanol interactions.[1] The bulky phenacyl group also enhances the "chiral recognition" capability of the stationary phase by providing pi-pi interaction sites for the selector.

Experimental Workflow Visualization

AnalyticalWorkflow cluster_reaction Derivatization Chemistry Sample Crude Sample (Biological/Synthetic) Extract LLE Extraction (Ethyl Acetate) Sample->Extract Isolate Lipids Dry Evaporation (N2 Stream) Extract->Dry Deriv Derivatization (Phenacyl Bromide + TEA) Dry->Deriv Esterification Clean SPE Cleanup (Silica Cartridge) Deriv->Clean Remove Excess Reagent HPLC Chiral HPLC (Chiralcel OD-H) Clean->HPLC Inject Data Data Analysis (UV @ 242nm) HPLC->Data Quantify

Figure 1: End-to-end analytical workflow for 3-HNA enantiomer separation.

Detailed Protocols

Protocol A: Phenacyl Ester Derivatization

Safety Note: Phenacyl bromide is a lachrymator.[1] Perform all steps in a fume hood.

Reagents:

  • Phenacyl Bromide (10 mg/mL in Acetone)[1]

  • Triethylamine (TEA) (10 mg/mL in Acetone)[1]

  • Acetone (HPLC Grade)[1]

  • Acetic Acid (5% aqueous solution)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1–5 mg of the 3-HNA sample in 100 µL of Acetone in a screw-cap glass vial.

  • Addition: Add 50 µL of TEA solution followed by 50 µL of Phenacyl Bromide solution.

  • Reaction: Cap tightly and vortex. Heat the vial at 50°C for 30 minutes in a heating block.

    • Expert Insight: Do not exceed 60°C. Higher temperatures can cause dehydration of the

      
      -hydroxy group to form an 
      
      
      
      -unsaturated alkene.
  • Quenching: Cool to room temperature. Add 50 µL of 5% Acetic Acid to neutralize excess TEA.[1]

  • Reconstitution: Evaporate the acetone under a gentle stream of Nitrogen. Reconstitute the residue in 500 µL of the Mobile Phase (Hexane/IPA).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol B: Chiral HPLC Method

System Requirements:

  • HPLC System with Binary Pump and Column Oven.[1][2]

  • Detector: UV/Vis or PDA.[1]

Method Parameters:

ParameterSettingRationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate) offers the best selectivity for aromatic esters.[1]
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v) Normal phase mode is essential for polysaccharide columns to maintain chiral recognition mechanisms.[1]
Flow Rate 0.5 mL/minLower flow rate improves resolution (

) and reduces solvent consumption.[1]
Temperature 25°CLower temperature generally favors enantiomeric separation (enthalpy driven).[1]
Detection UV 242 nm Max absorbance of the phenacyl moiety.[1]
Injection Vol 10 µLStandard volume; adjust based on concentration.
Run Time 30 minutesSufficient to elute both enantiomers and excess reagents.[1]

Data Analysis & System Suitability

Expected Chromatography

Under these conditions, the elution order is typically:

  • Excess Reagents: Elute near the void volume (

    
    ).
    
  • Enantiomer 1 (e.g., R-3-HNA Phenacyl Ester): ~12–15 min.

  • Enantiomer 2 (e.g., S-3-HNA Phenacyl Ester): ~16–20 min. (Note: Elution order must be confirmed with a pure standard of one enantiomer, as it can shift based on specific column lots).

System Suitability Criteria (SSC)

Before running unknown samples, inject a racemic standard to verify system performance.[1]

MetricAcceptance LimitCalculation
Resolution (

)

(Baseline)

Tailing Factor (

)

Measured at 5% peak height.[1]
Precision (RSD)

Based on 5 replicate injections of area counts.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatization.Check TEA freshness (catalyst).[1] Ensure reaction temp reached 50°C.
Peak Tailing Column contamination or residual free acid.[1]Wash column with 100% Ethanol (if allowed by manufacturer) or check derivatization completeness.[1]
No Separation Wrong mobile phase polarity.Decrease Isopropanol % (e.g., go to 95:5 Hexane:IPA) to increase retention and selectivity.
Extra Peaks Degradation products.

-hydroxy acids can dehydrate.[1] Reduce reaction temperature and time.[1]

References

  • Review of Chiral Lipid Separation: Christie, W. W. (1992).[1][3] The Chromatographic Resolution of Chiral Lipids. Advances in Lipid Methodology.

  • Phenacyl Ester Derivatization Protocol: Uji, Y., et al. (1987).[1][4] Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC. Biomedical Chromatography, 2(3), 110-114.[1]

  • Chiral Column Selection Guide: Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Biological Context of 3-Hydroxy Fatty Acids: Riis, V., & Mai, W. (1988).[1] Gas chromatographic determination of poly-beta-hydroxybutyric acid in microbial biomass after hydrochloric acid propanolysis. Journal of Chromatography A. (Contextual reference for PHA monomer analysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Fatty Acid Derivatization & Artifact Prevention

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support center resource. It prioritizes the "why" and "how" of artifact prevention, moving beyond simple recipe listing to mechanistic understanding.

Introduction: The "Invisible" Chemistry

Welcome to the Lipidomics Technical Center. If you are here, you likely have chromatograms showing "ghost" peaks, poor recovery of short-chain fatty acids, or unexplained isomer shifts.

Derivatization of fatty acids (FAs) to Fatty Acid Methyl Esters (FAMEs) is not a passive step; it is a harsh chemical modification. The choice between acid-catalyzed (e.g., BF


, HCl) and base-catalyzed (e.g., NaOCH

, KOH) methods is not arbitrary—it dictates which lipids are converted and which artifacts are created.

This guide provides the diagnostic logic to identify artifacts and the validated protocols to prevent them.

Diagnostic Module: Identifying Artifacts

Use this table to match your chromatogram symptoms to the underlying chemical failure.

SymptomProbable Artifact/CauseThe MechanismCorrective Action
Extra peaks near unsaturated FAMEs Methoxy-Artifacts Methanol adds across the double bond (ether formation) catalyzed by high conc. BF

.
Dilute Reagent: Use 14% BF

(not 50%). Ensure reagent is fresh ; aged BF

generates high artifact loads.
Shift in retention time (e.g., CLA) Isomerization Cis double bonds rotate to trans positions due to prolonged heating or strong acid catalysis.Switch to Base: Use NaOCH

(room temp) for Conjugated Linoleic Acids (CLA). Limit acid heating to <10 mins.
Loss of peaks < C12:0 Evaporative Loss Short-chain FAMEs are highly volatile and lost during solvent removal (

blow-down).
Temperature Control: Do not heat during evaporation. Leave a small volume of solvent (do not dry completely).
Broad/Tailing Solvent Peak Saponification CRITICAL: Base catalysts (KOH/NaOCH

) react with Free Fatty Acids (FFAs) to form soap , not esters.
Acid Required: If sample contains FFAs, you must use an acid catalyst (or sequential base-acid method).
Unknown Late Eluters BHT/Phthalates BHT (antioxidant) or plasticizers from pipette tips/vial caps.Blank Check: Run a reagent blank. Use glass/Teflon-lined caps only.

Method Selection Logic

The most common source of error is applying a Base-Catalyzed method to a sample rich in Free Fatty Acids (resulting in soaps), or an Acid-Catalyzed method to acid-labile structures (resulting in isomerization).

Workflow Visualization: The Derivatization Decision Tree

Figure 1: Decision logic for selecting the correct derivatization reagent based on lipid class and stability requirements.

DerivatizationLogic Start Start: Analyze Sample Composition CheckFFA Does sample contain Free Fatty Acids (FFAs)? Start->CheckFFA CheckCLA Does sample contain Conjugated Lipids (CLA/CLnA)? CheckFFA->CheckCLA No (Only Triglycerides/Phospholipids) AcidMethod Method B: Acid-Catalyzed (BF3-MeOH or HCl-MeOH) *Universal but harsher* CheckFFA->AcidMethod Yes (High FFA content) Sequential Method C: Sequential (Base then Acid) *Gold Standard for Total Lipids* CheckFFA->Sequential Mixture (TG + FFA) Warning STOP: Base will form soaps with FFAs. No FAMEs produced. CheckFFA->Warning Using Base on FFA (User Error) BaseMethod Method A: Base-Catalyzed (NaOCH3 in MeOH) *Fast, Room Temp, Preserves CLA* CheckCLA->BaseMethod Yes (Must avoid isomerization) CheckCLA->AcidMethod No (Standard Lipids)

Validated Protocols

These protocols are designed to minimize the artifacts described in Module 2.

Protocol A: Mild Base-Catalyzed Transmethylation

Best for: Vegetable oils, Triglycerides, and samples containing Conjugated Linoleic Acid (CLA). Does NOT esterify Free Fatty Acids.[1]

Reagents:

  • Sodium Methoxide (0.5 M in anhydrous methanol).

  • Isooctane (or Hexane).

Procedure:

  • Dissolve 10–20 mg of oil in 1 mL isooctane.

  • Add 0.5 mL 0.5 M Sodium Methoxide .

  • Vortex and allow to react at Room Temperature for 10–15 minutes. (Heating is unnecessary and risks isomerization).

  • Add 0.1 mL Glacial Acetic Acid (to neutralize base and stop saponification).

  • Add 2 mL saturated NaCl and centrifuge.

  • Collect the upper organic layer (Isooctane) containing FAMEs.

Why this works: The mild conditions prevent the migration of double bonds, preserving the native cis/trans profile of CLAs [1].

Protocol B: Controlled Acid-Catalyzed Methylation (Modified AOCS Ce 2-66)

Best for: Total lipid extracts, Free Fatty Acids, and Sphingolipids. Note: Strict time/temp control is required.

Reagents:

  • Fresh BF

    
    -Methanol (14% w/v). Discard if yellow/brown.
    
  • Internal Standard (C17:0 or C19:0).

Procedure:

  • Add lipid extract (< 20 mg) to a glass screw-cap tube.

  • Add 1.5 mL 0.5 M NaOH in Methanol (Saponification step). Heat at 100°C for 5 mins.

  • Cool slightly, then add 2 mL BF

    
    -Methanol (14%) .
    
  • Critical Control Point: Heat at 100°C for exactly 30 minutes .

    • Note: Extending this >30 mins dramatically increases methoxy-artifact formation [2].

  • Cool to 30-40°C. Add 1 mL Isooctane and 5 mL Saturated NaCl.

  • Vortex vigorously (1 min) to extract FAMEs.

  • Centrifuge. Transfer top layer to a vial containing anhydrous Na

    
    SO
    
    
    
    (to remove water).

Why this works: The initial alkaline step hydrolyzes lipids to FFAs; the subsequent acid step methylates them. Limiting the acid exposure to 30 minutes balances yield vs. artifact formation [3].[2]

Frequently Asked Questions (FAQs)

Q: Can I use TMS-Diazomethane to avoid heating? A: Yes, but with extreme caution. Diazomethane is explosive and carcinogenic. However, it is the "cleanest" method for artifacts because it operates at room temperature and reacts instantly with Free Fatty Acids. It is recommended only for ultra-sensitive samples where isomerization is a deal-breaker and base catalysis cannot be used [4].

Q: My BF


 reagent is 6 months old. Is it safe to use? 
A: No.  Aged BF

-methanol absorbs atmospheric moisture and degrades. This leads to hydrolysis of your formed FAMEs back into free acids (poor yield) and promotes side reactions. If the reagent has turned from clear to amber, discard it immediately.

Q: I am analyzing short-chain fatty acids (C4–C10) from milk. My recovery is 20%. Why? A: You likely evaporated your solvent to dryness. Butyric acid methyl ester (C4) is extremely volatile.

  • Fix: Never evaporate to dryness. Use a keeper solvent (like isooctane) and stop evaporation when 200 µL remains. Alternatively, do not evaporate at all—inject the extraction solvent directly if concentration permits.

References

  • Christie, W.W. (1993).[3] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Link

  • AOCS Official Method Ce 2-66 . (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[4] Link

  • Lough, A.K. (1964).[5] The production of methoxy-substituted fatty acids as artifacts during the esterification of unsaturated fatty acids with boron trifluoride-methanol. Biochemical Journal.

  • Ostrowska, E., et al. (2000). Comparison of silver-ion HPLC and GC for the analysis of conjugated linoleic acid isomers. Lipids. Link

Sources

detection limit improvement for trace 3-hydroxy fatty acids in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Needle in a Haystack" Challenge

You are likely here because your current LC-MS/MS method for 3-hydroxy fatty acids (3-OH FAs) is hitting a sensitivity wall. In plasma, these markers (critical for diagnosing Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein disorders) exist at nanomolar concentrations against a background of millimolar lipids.

Standard ESI- detection of native fatty acids is inefficient due to the lack of a strong ionizable group and competition from plasma phospholipids. To break the femtomolar detection barrier, we must shift from "optimization" to transformation . This guide details a workflow shifting from simple deproteinization to Solid Phase Extraction (SPE) coupled with Chemical Derivatization using 3-Nitrophenylhydrazine (3-NPH).

Module 1: Sample Preparation (The Matrix Effect)

Q: I am using protein precipitation (PPT) with methanol, but my signal is unstable. Why?

A: Protein precipitation is "dirty." It removes proteins but leaves behind phospholipids (phosphatidylcholines), which co-elute with your analytes and cause severe ion suppression in the ESI source. For trace analysis, you cannot afford this signal loss.

The Fix: Solid Phase Extraction (SPE) We recommend switching to a mixed-mode anion exchange cartridge (e.g., Oasis MAX or equivalent). This allows you to wash away neutral lipids and phospholipids while retaining the anionic fatty acids.

Protocol: Trace Enrichment SPE

  • Load: Dilute plasma (100 µL) with 1% Phosphoric Acid (1:3 v/v) to disrupt protein binding. Load onto a pre-conditioned MAX cartridge.

  • Wash 1 (Neutrals): 5% Ammonium Hydroxide in water (removes neutrals).

  • Wash 2 (Matrix): Methanol (removes phospholipids). Critical Step.

  • Elute: 2% Formic Acid in Methanol. The acid neutralizes the carboxyl group, releasing the 3-OH FAs from the anion exchange resin.

  • Dry: Evaporate to dryness under Nitrogen.

Module 2: Derivatization (The Sensitivity Boost)

Q: Why isn't my standard optimization (Source Temp, Voltage) improving the LOD?

A: You are limited by the physics of the molecule. Native 3-OH FAs have low proton affinity. No amount of source tuning will fix poor ionization efficiency. You must chemically tag the molecule to "light it up."

The Fix: 3-Nitrophenylhydrazine (3-NPH) Derivatization This reaction targets the carboxylic acid group, converting it into a hydrazide. This introduces a moiety that ionizes exceptionally well in Negative Mode (due to the electron-withdrawing nitro group) or allows for specific transitions.

Mechanism:



Step-by-Step Derivatization Protocol:

  • Reconstitution: Dissolve dried SPE extract in 20 µL of 50% Methanol.

  • Reagent A (Coupling): Add 20 µL of 200 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) containing 6% Pyridine.

  • Reagent B (Tag): Add 20 µL of 200 mM 3-NPH in 50% Methanol.

  • Incubation: Incubate at 40°C for 30 minutes . (Heat drives the reaction for sterically hindered long-chain FAs).

  • Quench: Add 140 µL of 0.1% Formic Acid/Water to quench and dilute for injection.

Note: This specific tag typically improves sensitivity by 10-100 fold compared to native analysis.

Module 3: LC-MS/MS Configuration

Q: How do I separate the 2-hydroxy and 3-hydroxy isomers?

A: Isomeric separation is critical because 2-OH FAs are often benign peroxisomal products, while 3-OH FAs are pathological mitochondrial markers. Derivatization adds bulk, which actually helps separation on C18 columns.

Recommended LC Conditions:

  • Column: High-strength Silica C18 (e.g., 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Formic Acid.

  • Gradient: Steep ramp from 30% B to 100% B over 10 minutes.

MS/MS Transitions (Negative Mode): The 3-NPH tag produces a predictable fragmentation pattern.

  • Precursor: [M-H]⁻ (Molecular Weight of FA + 135 Da for the tag).

  • Product Ion: m/z 137 (The nitrophenylhydrazine moiety).

  • Example (3-OH-Palmitate, C16): Native MW = 272. Tagged MW = 407. Transition: 406.3 -> 137.1 .

Visualizing the Workflow

The following diagram illustrates the critical path from plasma to peak integration, highlighting the "Kill Steps" where sensitivity is often lost.

G cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis Plasma Plasma Sample (100 µL) PPT Protein Precip? (STOP: Ion Suppression) Plasma->PPT Standard Method SPE SPE (MAX) Phospholipid Removal Plasma->SPE Trace Method LC LC Separation (C18 Column) PPT->LC High Noise Reaction Reaction: COOH + 3-NPH + EDC SPE->Reaction Clean Extract Heat Incubation 40°C, 30 min Reaction->Heat Heat->LC MS MS/MS Detection (Neg Mode, m/z 137 loss) LC->MS

Caption: Workflow comparison. The Green path (SPE + Derivatization) removes matrix effects and boosts ionization, while the Red path (PPT) leads to suppression.

Troubleshooting Decision Tree

Q: My background noise is high, or my peaks are tailing. What do I do?

Use this logic flow to diagnose the root cause.

Troubleshooting Start Issue Detected Decision What is the symptom? Start->Decision LowSens Low Sensitivity (No Peaks) Decision->LowSens HighBg High Background (Noisy Baseline) Decision->HighBg Tailing Peak Tailing Decision->Tailing CheckEDC Check EDC Reagent (Hygroscopic - use fresh) LowSens->CheckEDC CheckTemp Increase Reaction Temp (Long chains need 40-60°C) LowSens->CheckTemp ExcessReagent Excess 3-NPH? HighBg->ExcessReagent SolventMismatch Injection Solvent Mismatch? Tailing->SolventMismatch WashStep Dilute Sample 5x before injection ExcessReagent->WashStep FixSolvent Match Initial Mobile Phase (e.g., 30% ACN) SolventMismatch->FixSolvent

Caption: Diagnostic logic for common 3-OH FA analysis failures. Prioritize reagent freshness and injection solvent matching.

Data Summary: Expected Improvements

ParameterNative Method (PPT)Optimized Method (SPE + 3-NPH)Improvement Factor
LOD (C16-OH) 50 - 100 nM0.5 - 1.0 nM~100x
Sample Volume 200 µL50 - 100 µL2x (Efficiency)
Matrix Effect High Suppression (>40%)Minimal (<10%)High Reliability
Selectivity Isobaric Interference CommonHigh (Specific Transition)High Confidence

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based derivatization for the quantitation of fatty acids and organic acids." Analytica Chimica Acta. (Demonstrates the fundamental chemistry of 3-NPH for carboxylic acids).

  • Liebisch, G., et al. (2019). "High-throughput quantification of lysophosphatidylcholine by LC-MS/MS." Clinical Chemistry. (Contextualizes the importance of phospholipid removal/SPE in plasma lipidomics).

  • Li, S., et al. (2022). "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." Molecules. (Comprehensive review of derivatization strategies including 3-NPH and others).

  • Zheng, S., et al. (2021). "Development of an Efficient and Sensitive Chemical Derivatization-Based LC-MS/MS Method for Quantifying Gut Microbiota-Derived Metabolites in Human Plasma."[1] Journal of Proteome Research. (Validates 3-NPH for plasma matrix specifically).

Sources

Validation & Comparative

Mass Fragmentation Pattern of Trimethylsilyl-3-Hydroxynonanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the mass fragmentation pattern of Trimethylsilyl-3-hydroxynonanoate , specifically focusing on the Bis-TMS derivative (3-((trimethylsilyl)oxy)nonanoic acid trimethylsilyl ester), which is the standard analyte form in GC-MS workflows.

Executive Summary & Biological Context

3-Hydroxynonanoic acid (3-OH-C9:0) is a medium-chain hydroxylated fatty acid of significant interest in two primary domains:

  • Biomaterials: It serves as a monomeric unit in Polyhydroxyalkanoates (PHAs) , specifically mcl-PHAs (medium-chain length), which are biodegradable bioplastics produced by bacteria (e.g., Pseudomonas putida).

  • Metabolomics: It acts as a beta-oxidation intermediate. Aberrant levels can serve as biomarkers for disorders of fatty acid metabolism or mitochondrial dysfunction.

In Gas Chromatography-Mass Spectrometry (GC-MS), the free acid is non-volatile and thermally unstable. Therefore, it must be derivatized. This guide compares the performance of the Bis-TMS derivative (created via silylation of both functional groups) against the industry-standard Methyl Ester/TMS Ether (FAME-TMS) derivative.

Derivatization Logic: The "Why" Behind the Protocol

Before analyzing fragmentation, one must understand the analyte structure. The choice of derivative dictates the fragmentation pathway and the diagnostic ions observed.

FeatureBis-TMS Derivative (Primary Topic)Methyl Ester, TMS Ether (Alternative)
Reagent BSTFA or MSTFA (Silylates COOH & OH)Methanolic HCl (Methylates COOH) + BSTFA (Silylates OH)
Structure R-CH(OTMS)-CH2-COOTMSR-CH(OTMS)-CH2-COOMe
Reaction Type Single-step (Simultaneous silylation)Two-step (Methylation then Silylation)
Stability Moisture sensitive (Hydrolyzes easily)Robust (Methyl ester is stable)
Key Utility Rapid screening; Total metabolite profilingPrecise quantification; Lipidomics standard

Mass Fragmentation Mechanisms[1][2][3][4][5]

The fragmentation of TMS derivatives of 3-hydroxy fatty acids is driven by alpha-cleavage adjacent to the ether oxygen (the OTMS group). The high electron density on the oxygen atom stabilizes the resulting carbocation (oxonium ion).

Primary Fragmentation Pathway (Bis-TMS)

For Trimethylsilyl-3-((trimethylsilyl)oxy)nonanoate (Bis-TMS):

  • Molecular Ion (M+): m/z 318 (Weak or absent).

    • Calculation: C9H20O3 (176) + 2 * TMS (144) - 2H = 318.

  • Base Peak / Diagnostic Ion: m/z 233 .

    • Mechanism: Alpha-cleavage between C3 and C4 (the bond separating the functional head from the alkyl tail).

    • Fragment Structure: [TMS-O=CH-CH2-COOTMS]+

    • Calculation:

      • CH-OTMS group ≈ 102 u

      • CH2 group = 14 u[1]

      • COOTMS group = 117 u

      • Total = 233 u

  • Secondary Ions:

    • m/z 73: [Si(CH3)3]+ (Ubiquitous TMS fragment).

    • m/z 147: [(CH3)2Si=O-Si(CH3)3]+ (Rearrangement ion common in polysilylated compounds).

    • m/z 187: [R-CH=OTMS]+ (Cleavage between C2 and C3). R = Hexyl (C6H13).

    • [M-15]+: m/z 303 (Loss of a methyl group from a TMS moiety).

Comparative Pathway: Methyl Ester / TMS Ether

For Methyl 3-((trimethylsilyl)oxy)nonanoate (FAME-TMS):

  • Molecular Ion (M+): m/z 260.

  • Diagnostic Ion: m/z 175 .

    • Mechanism: Alpha-cleavage between C3 and C4.[2]

    • Fragment Structure: [TMS-O=CH-CH2-COOMe]+

    • Calculation:

      • CH-OTMS ≈ 102 u

      • CH2 = 14 u[1]

      • COOMe = 59 u[2]

      • Total = 175 u

    • Note: This shift from 233 to 175 (Δ58) corresponds exactly to the mass difference between a TMS ester (117) and a Methyl ester (59).

Visualization of Fragmentation Pathways[6]

Fragmentation M_Bis Bis-TMS Derivative (MW 318) Alpha_Cleavage Alpha-Cleavage (C3-C4 Bond Break) M_Bis->Alpha_Cleavage EI Ionization Ion_73 TMS Group m/z 73 M_Bis->Ion_73 Ion_147 Rearrangement m/z 147 M_Bis->Ion_147 M_FAME Methyl Ester/TMS Ether (MW 260) M_FAME->Alpha_Cleavage EI Ionization Ion_233 Diagnostic Ion m/z 233 [CH(OTMS)-CH2-COOTMS]+ Alpha_Cleavage->Ion_233 Bis-TMS Pathway Ion_175 Diagnostic Ion m/z 175 [CH(OTMS)-CH2-COOMe]+ Alpha_Cleavage->Ion_175 FAME-TMS Pathway

Caption: Comparative fragmentation pathways showing the origin of the diagnostic m/z 233 (Bis-TMS) and m/z 175 (FAME-TMS) ions via alpha-cleavage.

Comparative Performance Analysis

This table contrasts the Bis-TMS derivative against its primary alternatives for the analysis of 3-hydroxynonanoate.

MetricBis-TMS Derivative Methyl Ester / TMS Ether Methyl Ester (Underivatized OH)
Diagnostic Ion m/z 233 (High Specificity)m/z 175 (Industry Standard)m/z 103 (Low Specificity)
Sensitivity High (Excellent ionization efficiency)HighModerate (Peak tailing issues)
Chromatography Excellent peak shape; Non-polar columns.Excellent peak shape.[2]Poor (OH group causes tailing/adsorption).
Preparation Time Fast (30-60 min). Single reagent.Slow (2-3 hours). Two steps required.Moderate (Methylation only).
Interferences High background from silylation reagents (m/z 73).Cleaner background.Cleanest background.
Moisture Tolerance Low (Strictly anhydrous required).High (Methyl ester is stable).[2]High.

Expert Insight:

While the Bis-TMS method is faster, the m/z 233 ion is essentially a "head group" fragment. It confirms the 3-hydroxy-acid-TMS structure but does not carry information about the chain length (the C9 tail). To confirm the chain length (Nonanoate), you must look for the molecular ion (often weak) or the [M-15]+ peak (m/z 303). In contrast, FAME derivatives often show clearer molecular ions.

Experimental Protocol: Bis-TMS Derivatization

Objective: Qualitative and quantitative analysis of 3-hydroxynonanoate from biological samples (e.g., PHA hydrolysate or plasma).

Reagents
  • BSTFA + 1% TMCS: (N,O-bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane). The TMCS acts as a catalyst.

  • Pyridine: Anhydrous (Acid scavenger and solvent).

  • Internal Standard: 3-hydroxydecanoate (if analyzing C9) or Tridecanoic acid.

Step-by-Step Workflow
  • Lyophilization: Ensure the sample is completely dry. Water destroys BSTFA.

  • Solubilization: Add 50 µL of anhydrous Pyridine to the dried residue. Vortex for 30 seconds.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (Teflon-lined cap). Heat at 60°C for 30-60 minutes .

    • Why? Steric hindrance on the secondary hydroxyl group (C3) requires thermal energy for complete silylation.

  • Injection: Inject 1 µL into the GC-MS (Splitless or Split 1:10 depending on concentration).

GC-MS Parameters
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium (1 mL/min).

  • Oven Program: 70°C (hold 1 min) -> 20°C/min -> 300°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50–500.

Decision Matrix for Researchers

Use this logic flow to select the correct derivative for your specific research question.

DecisionMatrix Start Start: 3-Hydroxynonanoate Analysis Q1 Is the sample aqueous or highly moisture-rich? Start->Q1 Branch_Wet Yes Q1->Branch_Wet Branch_Dry No (Dried Lipid Extract) Q1->Branch_Dry Method_FAME Choose FAME-TMS Method (Methylation + Silylation) Robust, m/z 175 Branch_Wet->Method_FAME Q2 Is high-throughput screening required? Branch_Dry->Q2 Branch_Speed Yes (Speed Priority) Q2->Branch_Speed Branch_Quant No (Precision Priority) Q2->Branch_Quant Method_BisTMS Choose Bis-TMS Method (BSTFA only) Fast, m/z 233 Branch_Speed->Method_BisTMS Branch_Quant->Method_FAME

Caption: Decision workflow for selecting between Bis-TMS and FAME-TMS derivatization based on sample state and throughput needs.

References

  • Rioux, V., et al. (2011). "Mass spectrometry characterization of 3-hydroxy fatty acids." Lipids, 46(1), 85-96.

  • NIST Mass Spectral Library. (2023). "3-((trimethylsilyl)oxy)nonanoic acid, trimethylsilyl ester Mass Spectrum."

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling." Current Protocols in Molecular Biology.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic reference for BSTFA mechanisms).
  • Molnár-Perl, I. (2000). "Role of chromatography in the analysis of sugars, carboxylic acids and amino acids in food." Journal of Chromatography A, 891(1), 1-32.

Sources

Validating Chiral Purity of (R)-3-Hydroxynonanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" vs. The "Gatekeeper"

In the synthesis and isolation of (R)-3-hydroxynonanoic acid (3-HNA)—often derived from polyhydroxyalkanoate (PHA) depolymerization or asymmetric synthesis—optical rotation (OR) remains a ubiquitous screening tool. However, for high-stakes applications (pharmaceutical intermediates or high-performance biopolymers), relying solely on specific rotation


 is a critical risk.

This guide objectively compares Optical Rotation against the "Gold Standard" chromatographic methods (Chiral GC/HPLC). The Bottom Line: Optical rotation is a cost-effective "Gateway" test for routine process monitoring, but it lacks the sensitivity and specificity to serve as a "Gatekeeper" for release testing where enantiomeric excess (ee) >98% is required.

Part 1: The Molecule and the Metric

(R)-3-Hydroxynonanoic Acid (3-HNA)[1]
  • CAS: 33796-87-1 (R-isomer), 40165-87-5 (Racemic)

  • Structure: A C9

    
    -hydroxy fatty acid.
    
  • Key Impurities:

    • Enantiomeric:[1][2][3][4][5] (S)-3-hydroxynonanoic acid.

    • Chemical:[6][3][7][8][9][10][11] (E)-2-nonenoic acid (dehydration product), dimer/oligomer esters (incomplete hydrolysis of PHA).

The Challenge with Optical Rotation

Optical rotation follows the Biot Law:



Where


 is the observed rotation, 

is path length (dm), and

is concentration (g/mL).[7][12][13]

For medium-chain 3-hydroxy acids, the specific rotation is often relatively low in magnitude (typically ranging between -10° and -20° in CHCl


 depending on exact chain length and temperature). This low magnitude creates a "Signal-to-Noise" problem. A 1% impurity of a highly rotating contaminant can skew the reading more than a 5% drop in enantiomeric purity.

Critical Warning: Optical rotation is non-linear with respect to enantiomeric excess (Horeau effect) in solution states where aggregation (dimers) occurs. This is common for hydroxy-fatty acids in non-polar solvents.

Part 2: Comparative Analysis (OR vs. GC vs. HPLC)

The following table contrasts the three primary validation methods for 3-HNA.

FeatureOptical Rotation (Polarimetry) Chiral GC-FID/MS Chiral HPLC-UV/CAD
Primary Role Routine Batch ScreeningDefinitive Purity (Gold Standard) Alternative Definitive Method
Metric Specific Rotation

Enantiomeric Excess (% ee)Enantiomeric Excess (% ee)
Sample Prep Dissolve & Filter (5-10 mins)Derivatization (Methyl Ester) (1-2 hrs)Dissolve (Direct) or Derivatize
Sensitivity Low (Requires >10 mg/mL)High (ppm level detection)High (ppm level detection)
Specificity Poor. Cannot distinguish chiral impurities from chemical impurities with high rotation.Excellent. Separates enantiomers AND chemical impurities.Excellent. Separates enantiomers.
Throughput High (2-5 mins/sample)Low (30-60 mins/sample)Medium (20-40 mins/sample)
Cost Low (Reagent-free)Medium (Columns + Derivatization)High (Solvents + Columns)
Supporting Data: The "False Positive" Risk

In a theoretical validation scenario comparing methods for a batch of (R)-3-HNA:

  • Scenario: Sample contains 95% (R)-3-HNA and 5% optically inactive oligomers.

  • OR Result: The observed rotation drops by 5%. The analyst might incorrectly interpret this as a drop in chiral purity (presence of S-isomer), or conversely, if the impurity is chiral, it could mask the presence of the S-isomer.

  • GC Result: Clearly resolves the (R)-methyl ester, (S)-methyl ester, and distinct peaks for impurities.

Part 3: Validated Experimental Protocols

Method A: Optical Rotation (The Routine Screen)

Use this for in-process checks only.

  • Instrument: Digital Polarimeter with temperature control (Peltier).

  • Solvent: Chloroform (CHCl

    
    ) or Methanol (MeOH). Note: Rotation sign may flip between polar and non-polar solvents.
    
  • Standardization:

    • Purchase a Certified Reference Material (CRM) of (R)-3-hydroxynonanoic acid.

    • Prepare a calibration curve at 3 concentrations (e.g., 1.0, 2.0, 5.0 g/100mL).

  • Procedure:

    • Weigh 100 mg of sample.

    • Dissolve in 10 mL solvent (c = 1.0).

    • Equilibrate to 20°C or 25°C (Must be consistent

      
      C).
      
    • Measure at 589 nm (Sodium D-line).[12]

  • Calculation: Compare

    
     to the CRM value.
    
    • Acceptance Criteria:

      
       of the CRM value (indicative only).
      
Method B: Chiral GC-FID (The Release Test)

Use this for final Certificate of Analysis (CoA).

Hydroxy acids are non-volatile and polar; they must be derivatized to methyl esters (FAMEs) for GC analysis.

  • Derivatization (Methylation):

    • Reagent: 14% Boron Trifluoride (

      
      ) in Methanol.[3]
      
    • Mix 10 mg sample with 1 mL reagent. Heat at 60°C for 10 mins.

    • Extract with Hexane.[3] Dry organic layer over

      
      .[3]
      
  • GC Conditions:

    • Column: Cyclodextrin-based chiral column (e.g., Rt-βDEXsm or equivalent).[2]

      • Why:

        
        -cyclodextrin cavities selectively retain one enantiomer based on inclusion complex stability.
        
    • Carrier Gas: Helium (1 mL/min).

    • Temperature Program: 100°C (hold 1 min)

      
       5°C/min 
      
      
      
      200°C.
  • Result: (R)-3-HNA methyl ester and (S)-3-HNA methyl ester will have distinct retention times (typically separated by 0.5 - 2.0 minutes).

Part 4: Decision Logic & Workflow

The following diagrams illustrate the logical pathway for validating the material.

Diagram 1: Analytical Decision Matrix

DecisionMatrix Start Sample: (R)-3-Hydroxynonanoic Acid Purpose Determine Purpose Start->Purpose Routine Routine Process Check (In-Process) Purpose->Routine Release Final Product Release (CoA Generation) Purpose->Release OR_Test Run Optical Rotation (OR) Routine->OR_Test GC_Test Run Chiral GC (Derivatized) Release->GC_Test OR_Eval Compare [α] to Reference Std OR_Test->OR_Eval GC_Eval Calculate ee % (Area R - Area S) / Total GC_Test->GC_Eval Pass_OR Pass: Proceed to Next Step OR_Eval->Pass_OR Within Range Fail_OR Fail: Impurity Suspected OR_Eval->Fail_OR Out of Range Fail_OR->GC_Test Confirm with GC Pass_GC Pass: Release Batch (>98% ee) GC_Eval->Pass_GC >98% ee Fail_GC Fail: Reprocess/Reject GC_Eval->Fail_GC <98% ee

Caption: Decision matrix for selecting between Polarimetry (OR) and Gas Chromatography (GC) based on the stage of development.

Diagram 2: The Self-Validating OR Protocol

To make OR trustworthy, you must validate it against the "Gold Standard" periodically.

ValidationLoop RefMat Reference Material (>99% ee confirmed by GC) CalCurve Generate OR Calibration Curve (Concentration vs. Rotation) RefMat->CalCurve Compare Calculate Specific Rotation CalCurve->Compare Unknown Test Unknown Sample Unknown->Compare Result Result Validated? Compare->Result Action Periodic GC Confirmation (Every 10th batch) Result->Action Yes Action->RefMat Re-verify Std

Caption: A closed-loop validation system ensuring Optical Rotation data remains anchored to a definitive chromatographic reference.

References

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[1][7] Link

  • Chemistry LibreTexts. (2023). Optical Activity and Specific Rotation. Link

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. (Discusses Cyclodextrin columns for enantiomers). Link

  • PubChem. 3-Hydroxynonanoic acid (Compound Summary). Link

  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC. (Methodology reference for amino/hydroxy acid derivatization). Link

Sources

A Researcher's Guide to Reference Standards for Odd-Chain Beta-Hydroxy Carboxylic Acids: A Comparative Analysis for Accurate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the nuanced field of lipidomics and metabolic research, the accurate quantification of odd-chain beta-hydroxy carboxylic acids (OC-β-HCAs) is paramount. These molecules, once considered minor metabolic curiosities, are increasingly recognized for their roles in cellular signaling, energy metabolism, and as potential biomarkers for various physiological and pathological states. The reliability of any quantitative study hinges on the quality and characterization of the reference standards employed. This guide provides an in-depth, objective comparison of commercially available reference standards for key OC-β-HCAs and details validated analytical methodologies to ensure data integrity and reproducibility.

The Significance of Odd-Chain Beta-Hydroxy Carboxylic Acids

Odd-chain fatty acids, those with an odd number of carbon atoms, are primarily metabolized through beta-oxidation, yielding acetyl-CoA and a final three-carbon unit, propionyl-CoA.[1][2] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, highlighting the anaplerotic and gluconeogenic potential of odd-chain fatty acids.[2] Beta-hydroxy carboxylic acids are intermediates in this fatty acid oxidation pathway.[3] The accumulation of specific OC-β-HCAs can be indicative of certain metabolic disorders, making their precise measurement in biological matrices a critical diagnostic and research tool.[3][4]

Comparative Analysis of Commercially Available Reference Standards

The selection of a high-purity, well-characterized reference standard is the foundational step for any quantitative analytical method. Several reputable suppliers offer reference standards for odd-chain beta-hydroxy carboxylic acids. This section provides a comparative overview of standards for three key analytes: 3-hydroxypentadecanoic acid (C15:0-β-OH), 3-hydroxyheptadecanoic acid (C17:0-β-OH), and 3-hydroxynonadecanoic acid (C19:0-β-OH).

It is crucial for researchers to obtain the Certificate of Analysis (CoA) for the specific lot of the standard they purchase. The CoA provides detailed information on the purity, identity, and characterization of the standard, which is essential for method validation and ensuring the accuracy of quantitative results.

Table 1: Comparison of Commercially Available Odd-Chain Beta-Hydroxy Carboxylic Acid Reference Standards

AnalyteSupplierProduct NumberPurity SpecificationFormulationStorage
3-Hydroxypentadecanoic acid Larodan14-1503>98%[5]Solid[5]Room Temperature[5]
CD Biosynsis>98%[6]Solid[6]-
3-Hydroxyheptadecanoic acid Cayman Chemical24646 (methyl ester)≥98%[7]Solid[7]-20°C[7]
3-Hydroxynonadecanoic acid (Availability may be limited, custom synthesis may be required)----

Note: The availability and specifications of these standards may change. Researchers should always consult the suppliers' websites for the most current information.

Analytical Methodologies: A Head-to-Head Comparison of GC-MS and LC-MS/MS

The two primary analytical techniques for the quantification of OC-β-HCAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique possesses distinct advantages and requires specific sample preparation protocols.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard with a Derivatization Prerequisite

GC-MS is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds.[8] However, due to the polar nature of the carboxylic acid and hydroxyl groups, OC-β-HCAs are not directly amenable to GC analysis and require a derivatization step to increase their volatility.[1][9] Silylation is the most common derivatization technique for this purpose, where active hydrogens are replaced by a trimethylsilyl (TMS) group.[1][10]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, etc.) Extraction Liquid-Liquid Extraction Sample->Extraction Isotope-labeled Internal Standard Addition Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM) GC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

Caption: Workflow for the LC-MS/MS analysis of odd-chain beta-hydroxy carboxylic acids.

Detailed Experimental Protocol for LC-MS/MS Analysis

1. Sample Preparation: a. To 100 µL of plasma or serum, add a known amount of a suitable stable isotope-labeled internal standard. b. Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids. [11] * Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for the analyte and a characteristic product ion.

Table 3: Hypothetical MRM Transitions for OC-β-HCAs

CompoundPrecursor Ion (m/z) [M-H]-Product Ion (m/z)
3-Hydroxypentadecanoic acid257.2(To be determined experimentally)
3-Hydroxyheptadecanoic acid285.2(To be determined experimentally)
3-Hydroxynonadecanoic acid313.3(To be determined experimentally)

Note: The optimal MRM transitions must be determined by infusing the pure reference standard into the mass spectrometer.

Method Validation: Ensuring Trustworthiness and Reliability

Regardless of the chosen analytical platform, a rigorous method validation is essential to ensure the reliability of the results. [12][13][14]Key validation parameters include:

  • Linearity: Assessing the concentration range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. [13]* Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. [12]* Selectivity and Specificity: Ensuring that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion: A Path to Accurate and Reproducible Data

The accurate quantification of odd-chain beta-hydroxy carboxylic acids is a critical endeavor in advancing our understanding of metabolism and disease. The selection of high-purity, well-characterized reference standards from reputable suppliers is the cornerstone of reliable analysis. Both GC-MS and LC-MS/MS offer powerful platforms for the quantification of these analytes, each with its own set of advantages and considerations. By following the detailed protocols outlined in this guide and conducting a thorough method validation, researchers can generate high-quality, reproducible data, thereby contributing to the growing body of knowledge in this exciting field.

References

  • Jones PM, Bennett MJ. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods Mol Biol. 2010;603:229-43.
  • PubChem. 15-Hydroxypentadecanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Wiley Online Library. GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Available from: [Link]

  • Avanti Polar Lipids. Oxygenated Fatty Acids. Available from: [Link]

  • Taylor & Francis Online. Odd-chain fatty acids – Knowledge and References. Available from: [https://www.tandfonline.com/doi/full/10.1080/10408398.2018.149 odd chain fatty acids]([Link] odd chain fatty acids)

  • Han, J., & Lee, J. W. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5727.
  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. Available from: [Link]

  • International Journal of Scientific & Technology Research. Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. Available from: [Link]

  • ResearchGate. Validation of Analytical Methods. Available from: [Link]

  • CD Biosynsis. 3-Hydroxypentadecanoic acid. Available from: [Link]

  • ResearchGate. Synthesis of β-hydroxydecanoic acid derivatives. Available from: [Link]

  • Avanti Polar Lipids. Avanti Polar Lipids. Available from: [Link]

  • ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available from: [Link]

  • PubMed Central. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Available from: [Link]

  • MDPI. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Available from: [Link]

  • PubMed Central. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

  • Avanti Polar Lipids. Oxidized Lipids. Available from: [Link]

  • ResearchGate. (PDF) Derivatization Methods in GC and GC/MS. Available from: [Link]

  • MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available from: [Link]

  • Scribd. Appendix G - Derivatization in GC MS. Available from: [Link]

  • Chromatography Forum. Internal standards use!. Available from: [Link]

  • PubMed. Effects of odd-numbered medium-chain fatty acids on the accumulation of long-chain 3-hydroxy-fatty acids in long-chain L-3-hydroxyacyl CoA dehydrogenase and mitochondrial trifunctional protein deficient skin fibroblasts. Available from: [Link]

  • Stratech. Introducing a major new supplier of - Larodan. Available from: [Link]

  • Frontiers. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Available from: [Link]

  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Available from: [Link]

  • Google Patents. Process for producing omega-hydroxy fatty acids.
  • Semantic Scholar. [PDF] Validation of Analytical Methods : A Review. Available from: [Link]

  • Semantic Scholar. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • PubMed. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Available from: [Link]

  • LCGC International. When Should an Internal Standard be Used?. Available from: [Link]

  • PubMed. Validation of two methods for fatty acids analysis in eggs. Available from: [Link]

  • Reddit. Understanding Internal standards and how to choose them : r/massspectrometry. Available from: [Link]

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A Comparative Guide to the Bioactivity of (R)-enantiomer vs. Racemic 3-Hydroxynonanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of bioactive lipids, the chirality of a molecule can be the determining factor in its efficacy and mechanism of action. This guide provides a comprehensive comparison of the bioactivity of the pure (R)-enantiomer of 3-hydroxynonanoic acid versus its racemic mixture. As researchers and drug development professionals, understanding these stereospecific differences is paramount for advancing research and developing targeted therapeutics.

The fundamental principle of stereochemistry dictates that while enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is non-superimposable, like a left and a right hand. This seemingly subtle difference has profound implications in biological systems, where interactions with chiral entities such as enzymes and receptors are highly specific. For many chiral compounds, one enantiomer, the "eutomer," is responsible for the desired biological effect, while the other, the "dystomer," may be less active, inactive, or even elicit off-target effects[1]. This guide will delve into the anticipated superior bioactivity of the (R)-enantiomer of 3-hydroxynonanoic acid across several key biological processes.

Table of Contents

  • Modulation of Bacterial Quorum Sensing

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

  • Antimicrobial and Anti-inflammatory Potential

  • Comparative Bioactivity Profile: A Summary

  • Experimental Protocols for Comparative Analysis

  • References

Modulation of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, the rhl QS system plays a pivotal role, utilizing N-butanoyl-L-homoserine lactone (C4-HSL) as its signaling molecule[2][3][4]. The biosynthesis of rhamnolipids, key virulence factors, is under the control of this system and involves 3-hydroxy fatty acids.

It is hypothesized that 3-hydroxynonanoic acid can interfere with the rhl QS system. Given the stereospecificity of the enzymes and receptors within this pathway, the (R)-enantiomer is anticipated to be a more potent modulator than the racemic mixture. The (S)-enantiomer present in the racemic mixture may act as a competitive inhibitor with lower affinity, thus diluting the overall effect.

Rhl_Quorum_Sensing cluster_cell Pseudomonas aeruginosa cluster_extracellular Extracellular Environment RhlI RhlI Synthase C4_HSL C4-HSL (Autoinducer) RhlI->C4_HSL Synthesizes RhlR_inactive RhlR (inactive) C4_HSL->RhlR_inactive Binds to C4_HSL_out C4-HSL Accumulation C4_HSL->C4_HSL_out Diffuses out RhlR_active RhlR-C4-HSL Complex (active) RhlR_inactive->RhlR_active Activates rhl_genes rhl Gene Expression (e.g., rhamnolipids) RhlR_active->rhl_genes Promotes C4_HSL_out->C4_HSL Diffuses in at high concentration R_3HNA (R)-3-Hydroxynonanoic Acid R_3HNA->RhlR_inactive Potential Antagonist caption Figure 1: The rhl Quorum Sensing System in P. aeruginosa.

Caption: Figure 1: The rhl Quorum Sensing System in P. aeruginosa.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the inflammatory response[5][6]. Fatty acids and their derivatives are natural ligands for PPARs[7][8]. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby modulating gene expression[9].

3-Hydroxynonanoic acid, as a hydroxylated fatty acid, is a putative PPAR agonist. The binding pocket of PPARs is chiral, and thus, the interaction with enantiomers of a ligand is expected to differ. The (R)-enantiomer is predicted to have a higher binding affinity and, consequently, be a more potent activator of PPARs compared to the racemic mixture. This enhanced activation could lead to more significant downstream effects on target gene expression related to fatty acid oxidation and anti-inflammatory pathways.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_3HNA (R)-3-Hydroxynonanoic Acid (Ligand) PPAR PPAR R_3HNA->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Anti-inflammation) PPRE->Gene_Expression Regulates caption Figure 2: PPAR Activation Pathway.

Caption: Figure 2: PPAR Activation Pathway.

Antimicrobial and Anti-inflammatory Potential

The potential antimicrobial activity of 3-hydroxynonanoic acid derivatives has been reported[10]. The mechanism of action is likely dependent on the specific stereochemistry of the molecule for optimal interaction with bacterial targets. Therefore, the (R)-enantiomer is expected to exhibit a lower minimum inhibitory concentration (MIC) compared to the racemic mixture against susceptible bacterial strains.

The anti-inflammatory effects of hydroxy fatty acids are often mediated through pathways like PPAR activation and inhibition of pro-inflammatory mediators[11][12]. As the (R)-enantiomer is hypothesized to be a more potent PPAR agonist, it would likely exert stronger anti-inflammatory effects. This could manifest as a more significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models of inflammation.

Comparative Bioactivity Profile: A Summary

The following table summarizes the anticipated differences in the bioactivity of the (R)-enantiomer and the racemic mixture of 3-hydroxynonanoic acid. The racemic mixture's activity is expected to be approximately half of the pure (R)-enantiomer, assuming the (S)-enantiomer is inactive.

Bioactivity Parameter(R)-enantiomerRacemic MixtureRationale for Difference
Quorum Sensing Inhibition (IC50) LowerHigherStereospecific binding to QS receptors/enzymes.
PPARα/γ Activation (EC50) LowerHigherChiral recognition in the PPAR ligand-binding domain.
Antimicrobial Activity (MIC) LowerHigherStereoselective interaction with bacterial molecular targets.
Anti-inflammatory Effect More PotentLess PotentDependent on the potency of PPAR activation and other stereospecific interactions.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized superior bioactivity of the (R)-enantiomer, the following experimental protocols are recommended.

Quorum Sensing Inhibition Assay using a Reporter Strain

This protocol utilizes a P. aeruginosa reporter strain carrying a gene for a measurable protein (e.g., β-galactosidase) under the control of a QS-regulated promoter.

Workflow Diagram

QS_Assay_Workflow start Start culture Culture P. aeruginosa reporter strain start->culture prepare Prepare serial dilutions of (R)-enantiomer and racemic mixture culture->prepare incubate Incubate reporter strain with compounds and autoinducer prepare->incubate measure Measure reporter gene activity (e.g., colorimetric assay for β-galactosidase) incubate->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Figure 3: Workflow for Quorum Sensing Inhibition Assay.

Step-by-Step Methodology:

  • Culture Preparation: Grow the P. aeruginosa reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.

  • Assay Setup: In a 96-well plate, add a sub-culture of the reporter strain to fresh medium.

  • Compound Addition: Add serial dilutions of the (R)-enantiomer and the racemic 3-hydroxynonanoic acid to the wells. Include appropriate vehicle controls.

  • Induction: Add a known concentration of the cognate autoinducer (e.g., C4-HSL) to induce the QS system.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-8 hours).

  • Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity according to the specific reporter system (e.g., by adding ONPG for a β-galactosidase reporter and measuring absorbance at 420 nm).

  • Data Analysis: Normalize the reporter activity to cell density (OD600). Plot the percentage of inhibition against the compound concentration and determine the IC50 values.

PPAR Activation Luciferase Reporter Assay

This assay uses a mammalian cell line co-transfected with a PPAR expression vector and a reporter plasmid containing a luciferase gene downstream of a PPRE.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with the PPAR expression vector and the PPRE-luciferase reporter plasmid.

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat with serial dilutions of the (R)-enantiomer and racemic 3-hydroxynonanoic acid. Include a known PPAR agonist as a positive control and a vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold activation against the compound concentration and determine the EC50 values.

Conclusion

The principle of stereospecificity in biological systems provides a strong foundation for the hypothesis that the (R)-enantiomer of 3-hydroxynonanoic acid is the more bioactive form compared to its racemic mixture. This guide has outlined the key areas of bioactivity where these differences are likely to be most pronounced, including quorum sensing modulation, PPAR agonism, and antimicrobial/anti-inflammatory effects. The provided experimental protocols offer a clear path for researchers to empirically test these hypotheses and quantify the bioactivity of each form. For scientists and drug development professionals, focusing on the pure (R)-enantiomer is a promising strategy for developing more potent and specific therapeutic agents.

References

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  • Goto, T., et al. (2011). Activation of Peroxisome Proliferator-Activated Receptor-α Stimulates Both Differentiation and Fatty Acid Oxidation in Adipocytes. Journal of Lipid Research, 52(5), 873-884.
  • Itoh, T., et al. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature Structural & Molecular Biology, 15(9), 924-931.
  • Michalik, L., et al. (2006). Peroxisome proliferator-activated receptors (PPARs) in dermatology.
  • Kataoka, H., et al. (2002). Anti-inflammatory and anti-allergic activities of hydroxylamine and related compounds. Biological & Pharmaceutical Bulletin, 25(11), 1436-1441.
  • Estrada-Valenzuela, D., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Pharmaceuticals, 14(10), 996.
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  • Matysiak, S., et al. (2019). Antimicrobial Potential of Chiral Amide Derivatives of Ricinoleic and 3‐Hydroxynonanoic Acid. Journal of the American Oil Chemists' Society, 97(1), 67-79.
  • Tyagi, S., et al. (2011). Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases. Expert Opinion on Therapeutic Targets, 15(8), 947-962.
  • Palkar, P. S., et al. (2018). Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids. International Journal of Molecular Sciences, 19(12), 3899.
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  • Shah, P., et al. (2019). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 24(21), 3886.
  • Huedo, P. (2015). Fatty Acid-Mediated Quorum Sensing Systems in Stenotrophomonas maltophilia.
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  • Telford, G., et al. (1998). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Infection and Immunity, 66(1), 36-42.
  • O'Connor, S., et al. (2013). The anti-cancer activity of a cationic anti-microbial peptide derived from monomers of polyhydroxyalkanoate.
  • Drakopoulos, A., et al. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Medicinal Chemistry, 4(2), 156-162.
  • Gupta, R. A., & DuBois, R. N. (2001). Peroxisome proliferator-activated receptors and cancer.
  • Wu, S., et al. (2020). Regio- and stereo-selective amination of fatty acids to d-amino acids by a three-step one-pot cascade. Green Chemistry, 22(14), 4565-4572.
  • Smith, R. S., & Iglewski, B. H. (2003). P. aeruginosa quorum-sensing systems and virulence. Current Opinion in Microbiology, 6(1), 56-60.
  • Goto, T., et al. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research, 52(5), 873-884.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (r)-3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with robust, field-tested guidance that extends beyond the product itself, ensuring safety and compliance in your laboratory. The proper disposal of any chemical is a critical component of the experimental lifecycle, safeguarding both personnel and the environment. This guide offers a detailed, step-by-step approach to the disposal of (r)-3-Hydroxynonanoic acid, grounded in established safety protocols and regulatory standards. Our core principle is to treat every chemical with the respect it deserves, which begins with a thorough understanding of its properties and potential hazards.

Hazard Assessment and Characterization

(r)-3-Hydroxynonanoic acid is a hydroxy fatty acid.[1] While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations[2], others for the general 3-hydroxynonanoic acid identify it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] This discrepancy underscores a crucial principle of laboratory safety: when hazard information is inconsistent or unavailable, the substance must be handled as if it were hazardous.

This approach is mandated by the Occupational Safety and Health Administration (OSHA), which requires laboratory employers to develop a Chemical Hygiene Plan and for employees to have access to and understand the SDS for the chemicals they handle.[4][5] Therefore, all disposal procedures outlined here are based on the conservative assumption that (r)-3-Hydroxynonanoic acid is an irritant and requires handling as a hazardous chemical waste.

Table 1: Physicochemical Properties of 3-Hydroxynonanoic Acid

PropertyValueSource
CAS Number 40165-87-5[1][3]
Molecular Formula C₉H₁₈O₃[1][2]
Molecular Weight 174.24 g/mol [1][2]
Appearance White Solid[1][2]
Melting Point 57-61 °C[1][2]
Solubility Insoluble in water[2]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling or preparing (r)-3-Hydroxynonanoic acid for disposal, the following PPE is mandatory to prevent exposure. The causality is clear: preventing skin and eye contact is paramount for a substance classified as a potential irritant.[3][6]

  • Eye Protection: Wear ANSI-approved safety glasses with side shields or chemical splash goggles.[7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Discard and replace gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[8]

Disposal Workflow and Decision Making

The proper disposal path depends on the form and condition of the waste. This workflow provides a logical decision-making process to ensure safety and compliance.

DisposalWorkflow start (r)-3-Hydroxynonanoic Acid Waste spill Is it a spill? start->spill routine Routine Lab Waste spill->routine No spill_size Spill Size? spill->spill_size Yes waste_form Waste Form? routine->waste_form small_spill < 1 gram (Small Spill) spill_size->small_spill Small large_spill > 1 gram (Large Spill) spill_size->large_spill Large protocol_small_spill Follow Protocol 4.2: Small Spill Cleanup small_spill->protocol_small_spill protocol_large_spill Follow Protocol 4.3: Large Spill Cleanup large_spill->protocol_large_spill solid_waste Uncontaminated Solid or Contaminated Debris waste_form->solid_waste Solid aqueous_waste Aqueous Solution (e.g., from extraction) waste_form->aqueous_waste Aqueous protocol_solid Follow Protocol 4.1: Solid Waste Disposal solid_waste->protocol_solid neutralize Is neutralization feasible and permitted by EHS? aqueous_waste->neutralize protocol_neutralize Follow Protocol 4.4: Neutralization neutralize->protocol_neutralize Yes collect_liquid Collect as Hazardous Aqueous Waste neutralize->collect_liquid No

Caption: Disposal Decision Workflow for (r)-3-Hydroxynonanoic Acid.

Step-by-Step Disposal Protocols

Adherence to these protocols is essential. All chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department or equivalent. Improper disposal, such as pouring hazardous chemicals down the drain, is a serious regulatory violation.[9][10]

Protocol 4.1: Disposal of Uncontaminated Solid Waste

This protocol applies to pure, unused, or waste (r)-3-Hydroxynonanoic acid.

  • Container Selection: Choose a chemically compatible, leak-proof container with a secure screw-top lid. Wide-mouth polyethylene containers are suitable. Do not use metal containers for acidic waste.[11]

  • Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood. Avoid creating dust.[8]

  • Labeling: Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name "(r)-3-Hydroxynonanoic Acid," CAS number, and the approximate quantity.

  • Storage: Tightly seal the container and store it in a designated Satellite Accumulation Area (SAA).[12] Ensure it is stored away from incompatible materials, particularly bases and strong oxidizing agents.[2]

  • Pickup: Arrange for waste pickup with your institution's EHS office.

Protocol 4.2: Management of Small Spills (<1 gram) and Contaminated Debris

This protocol is for minor spills and for items like contaminated gloves, weigh paper, or wipes.

  • Cleanup: For a small spill, gently wipe up the solid with a damp paper towel or cloth.[2]

  • Packaging: Place the contaminated cleaning materials into a heavy-duty plastic bag (e.g., a 6-mil polyethylene bag).

  • Labeling: Label the bag as "Hazardous Waste" with the chemical name.

  • Final Disposal: Place the sealed bag into the designated solid hazardous waste container in your lab's SAA.

Protocol 4.3: Management of Large Spills (>1 gram)

A large spill requires a more robust emergency response.

  • Alert Personnel: Notify all personnel in the immediate area and evacuate if necessary.

  • Containment: If safe to do so, prevent the spill from spreading.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[2][13] Do not use combustible materials like paper towels for the initial absorption of a large spill.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable waste container.[8]

  • Final Steps: Follow steps 3-5 from Protocol 4.1 for labeling, storage, and pickup.

Protocol 4.4: Neutralization of Dilute Aqueous Solutions

Caution: This procedure should only be performed by trained personnel and with prior approval from your institution's EHS office. Some municipalities prohibit the drain disposal of any neutralized acid solutions.[14] This protocol is provided for informational purposes and assumes local regulations permit it for non-hazardous resulting salts.

  • Verification: Ensure the aqueous solution contains only (r)-3-Hydroxynonanoic acid and water, with no other hazardous contaminants.

  • Dilution: Ensure the solution is dilute (<1% w/v). If it is concentrated, dilute it by slowly adding the acidic solution to a large volume of cold water.

  • Neutralization: Place the container in a secondary basin. While stirring, slowly and carefully add a weak base, such as a 5% sodium bicarbonate solution, until effervescence ceases.

  • pH Check: Use a calibrated pH meter or pH paper to confirm the final pH is between 5.5 and 9.5.[14][15]

  • Disposal: If and only if permitted by your institution, this neutralized solution may be poured down a laboratory drain, followed by flushing with a large amount of water (at least 20 times the volume of the solution).[16]

Regulatory Compliance and Best Practices

All laboratory waste generation and disposal activities are governed by federal and state regulations, primarily from the U.S. Environmental Protection Agency (EPA) and OSHA.

  • EPA: The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste. For academic labs, the EPA's "Academic Labs Rule" (40 CFR Part 262, Subpart K) offers an alternative set of regulations that may be followed if adopted by your state, requiring a comprehensive Laboratory Management Plan.[17]

  • OSHA: The Laboratory Standard (29 CFR 1910.1450) requires institutions to have a Chemical Hygiene Plan that outlines procedures for safe handling and disposal of hazardous chemicals.[4]

The ultimate authority and resource for chemical disposal in your laboratory is your institution's EHS office. They provide training, waste containers, labeling supplies, and pickup services, and are responsible for ensuring the institution remains in compliance with all regulations. Always consult your EHS office or Chemical Hygiene Officer with any questions.

References

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Castrol. (2019). Safety Data Sheet. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C352E46B2368940480258649005A31C8/ File/11050596.pdf)
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxynonanoic acid. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (Standard No. 1910.1450). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

  • CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: nonanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。